BS-181 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BS-181 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its mechanism of action centers on the direct inhibition of CDK7's kinase activity, which leads to a cascade of downstream effects culminating in cell cycle arrest and apoptosis in cancer cells. This document provides an in-depth technical overview of this compound's mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism: Selective Inhibition of CDK7
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a small molecule inhibitor of CDK7.[1] It exhibits high selectivity for CDK7 over other cyclin-dependent kinases, making it a valuable tool for studying CDK7 function and a promising candidate for anti-cancer therapies.[2][3] The hydrochloride salt form is often used to improve stability while retaining the same biological activity as the free base.[4]
Kinase Inhibitory Profile
BS-181 demonstrates potent inhibition of CDK7 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity is a key feature, with significantly lower potency against other CDKs.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
Data compiled from multiple sources.[2][4][5]
Impact on Downstream Targets
The primary consequence of CDK7 inhibition by BS-181 is the reduced phosphorylation of its key substrates. This includes the C-terminal domain (CTD) of the large subunit of RNA polymerase II (Pol II) at serine 5, a critical step in transcription initiation.[1][4] This inhibition of transcriptional machinery contributes to the anti-proliferative effects of the compound.
Furthermore, CDK7 is a CDK-activating kinase (CAK) responsible for the activating phosphorylation of other CDKs, such as CDK1 and CDK2.[6][7] By inhibiting CDK7, BS-181 attenuates the activation of these downstream CDKs, leading to cell cycle arrest.[6][8]
Cellular Consequences of CDK7 Inhibition
The biochemical effects of BS-181 translate into significant cellular responses, primarily cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with BS-181 leads to a dose-dependent arrest in the G0/G1 phase of the cell cycle.[1][4][9] This is accompanied by a reduction in the number of cells in the S and G2/M phases.[4] The G1 arrest is a direct consequence of the disruption of the CDK-retinoblastoma (Rb) pathway. Inhibition of CDK7 leads to decreased phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it binds to and sequesters E2F transcription factors, thereby preventing the expression of genes required for S-phase entry.[6][8] This is further compounded by the downregulation of key cell cycle regulators like cyclin D1.[1][9]
Induction of Apoptosis
BS-181 is a potent inducer of apoptosis in a variety of cancer cell lines.[4][10] The apoptotic response is multifaceted and involves both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: BS-181 treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9][11] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the activation of caspase-9 and the downstream executioner caspase-3.[6][9]
-
Extrinsic Pathway: BS-181 has been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptors, DR4 and DR5.[6][7] This sensitization to death receptor-mediated apoptosis leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further engaging the intrinsic pathway.[6][7]
-
Inhibition of Apoptosis Proteins (IAPs): A key anti-apoptotic protein, XIAP, is significantly downregulated following BS-181 treatment, further promoting caspase activation and apoptosis.[1][9]
Anti-proliferative Activity in Cancer Cell Lines
BS-181 has demonstrated broad anti-proliferative activity across a panel of human cancer cell lines.
| Cell Line (Cancer Type) | IC50 (µM) |
| BGC823 (Gastric) | 17 - 22 |
| MKN28 (Gastric) | 17 - 22 |
| SGC-7901 (Gastric) | 17 - 22 |
| AGS (Gastric) | 17 - 22 |
| MCF-7 (Breast) | 15.1 - 20 |
| Colorectal Cancer Cell Lines | 11.5 - 15.3 |
| Lung Cancer Cell Lines | 11.5 - 37.3 |
| Osteosarcoma Cell Lines | 11.5 - 37.3 |
| Prostate Cancer Cell Lines | 11.5 - 37.3 |
| Liver Cancer Cell Lines | 11.5 - 37.3 |
| Jurkat (T-cell acute lymphoblastic leukemia) | 14.4 |
Data compiled from multiple sources.[1][4][8]
Signaling Pathways and Experimental Workflows
BS-181 Mechanism of Action: Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow: Assessing BS-181 Activity
Caption: General experimental workflow for characterizing BS-181.
Detailed Experimental Protocols
The following are summaries of common methodologies used to characterize the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of BS-181 against a panel of kinases.
-
Methodology:
-
Purified recombinant active kinase (e.g., CDK7/CycH/MAT1) is incubated with its specific substrate (e.g., a peptide derived from a known phosphorylation target) and ATP in a reaction buffer.
-
Increasing concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified. This is often done using a luciferase-based assay (e.g., Kinase-Glo®) where the luminescence signal is proportional to the remaining ATP.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability and Proliferation Assays (MTT or CCK-8)
-
Objective: To determine the anti-proliferative effect of BS-181 on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[1]
-
For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
For CCK-8 assays, a solution containing WST-8 is added, which is reduced to a water-soluble formazan.
-
The formazan product is solubilized (if necessary), and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC50 is calculated.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of BS-181 on cell cycle distribution.
-
Methodology:
-
Cells are treated with BS-181 at various concentrations for a defined period (e.g., 24 hours).[4]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then incubated with a solution containing a DNA-staining dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An increase in the G1 population and a decrease in the S and G2/M populations are indicative of a G1 arrest.[4] A sub-G1 peak is indicative of apoptotic cells.[4]
-
Apoptosis Analysis by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by BS-181.
-
Methodology:
-
Cells are treated with BS-181 as described for the cell cycle analysis.
-
Cells are harvested and washed with cold PBS.
-
The cells are resuspended in an Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry. The data allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
-
Objective: To determine the effect of BS-181 on the expression and phosphorylation status of target proteins.
-
Methodology:
-
Cells are treated with BS-181 for a specified time.
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-RNA Pol II, cyclin D1, XIAP, cleaved caspase-3, Bcl-2, Bax).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
In Vivo Efficacy
In preclinical xenograft models, BS-181 has demonstrated anti-tumor activity. In nude mice bearing MCF-7 xenografts, intraperitoneal administration of BS-181 resulted in a dose-dependent reduction in tumor growth without apparent toxicity.[2][12]
| Treatment Group (14 days) | Tumor Growth Reduction (%) |
| BS-181 (10 mg/kg/day) | 25 |
| BS-181 (20 mg/kg/day) | 50 |
Data from MCF-7 xenograft model.[2][12]
BS-181 exhibits favorable in vivo stability, with a plasma elimination half-life of 405 minutes in mice following a 10 mg/kg intraperitoneal injection.[2][12]
Conclusion
This compound is a selective and potent inhibitor of CDK7 that exerts its anti-cancer effects through a dual mechanism involving the disruption of the transcriptional machinery and the induction of cell cycle arrest and apoptosis. Its well-defined mechanism of action, coupled with its in vivo efficacy, positions BS-181 as a valuable pharmacological tool and a promising lead compound for the development of novel cancer therapeutics. Further research into its clinical potential is warranted.
References
- 1. dovepress.com [dovepress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancertools.org [cancertools.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
BS-181 Hydrochloride: A Potent and Selective CDK7 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key component of the CDK-activating kinase (CAK) complex and the transcription factor TFIIH, CDK7 plays a dual role in regulating the cell cycle and transcription.[4] Its inhibition by BS-181 leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound.
Core Function and Mechanism of Action
This compound exerts its biological effects primarily through the selective inhibition of CDK7. It has an IC50 of 21 nM for CDK7 and demonstrates over 40-fold selectivity against other CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3]
The primary mechanisms of action of this compound include:
-
Inhibition of CAK Activity: CDK7, as the catalytic subunit of the CAK complex, is responsible for the activating phosphorylation of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[4] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression.
-
Transcriptional Repression: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5 (P-Ser5).[1] This phosphorylation is a critical step for transcription initiation. BS-181 inhibits this phosphorylation event, leading to the downregulation of key oncogenes and cell cycle regulators, such as cyclin D1.[1][5]
The dual inhibition of cell cycle progression and transcription ultimately leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21[1][6] |
| CDK2 | 880[1] |
| CDK5 | 3000[1] |
| CDK9 | 4200[1] |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20[1] |
| Colorectal Cancer | HCT116 | 11.5 - 15.3[1] |
| Lung Cancer | A549 | 11.5 - 37.3[1] |
| Osteosarcoma | U2OS | 11.5 - 37.3[1] |
| Prostate Cancer | PC3 | 11.5 - 37.3[1] |
| Liver Cancer | HepG2 | 11.5 - 37.3[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BS-181 Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. corefacilities.iss.it [corefacilities.iss.it]
BS-181 Hydrochloride: A Selective CDK7 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and gene transcription. BS-181 hydrochloride is a potent and highly selective small-molecule inhibitor of CDK7. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cancer therapeutics.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in fundamental cellular processes such as cell cycle progression and transcription.[1] Deregulation of CDK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention. CDK7, in particular, is a unique member of this family as it functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation.[2][4]
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a highly selective inhibitor of CDK7.[1] Its ability to concurrently block cell cycle progression and transcription provides a powerful two-pronged approach to inhibiting cancer cell growth. This guide details the preclinical data and methodologies associated with the characterization of this compound as a selective CDK7 inhibitor.
Mechanism of Action
BS-181 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. This inhibition leads to two primary downstream consequences:
-
Inhibition of Transcription: By preventing CDK7-mediated phosphorylation of the RNA Polymerase II CTD at serine 5 (P-Ser5), BS-181 effectively stalls transcription initiation.[5][6] This leads to the downregulation of key anti-apoptotic proteins and cell cycle regulators.[5]
-
Cell Cycle Arrest: As a CDK-activating kinase, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs. By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G0/G1 phase.[5]
The combined effect of transcriptional inhibition and cell cycle arrest ultimately induces apoptosis in cancer cells.[5]
Quantitative Data
The following tables summarize the quantitative data regarding the selectivity and efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >10,000 | >476-fold |
| CDK4 | >10,000 | >476-fold |
| CDK6 | >10,000 | >476-fold |
Data compiled from multiple sources.[1][5]
Table 2: Anti-proliferative Activity of BS-181 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BGC823 | Gastric Cancer | ~17-22 |
| MKN28 | Gastric Cancer | ~17-22 |
| SGC-7901 | Gastric Cancer | ~17-22 |
| AGS | Gastric Cancer | ~17-22 |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 |
| Lung Cancer Cell Lines | Lung Cancer | 11.5 - 37.3 |
| Osteosarcoma Cell Lines | Osteosarcoma | 11.5 - 37.3 |
| Prostate Cancer Cell Lines | Prostate Cancer | 11.5 - 37.3 |
| Liver Cancer Cell Lines | Liver Cancer | 11.5 - 37.3 |
Data compiled from multiple sources.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro CDK7 Kinase Assay
This assay is designed to measure the direct inhibitory effect of BS-181 on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white opaque plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a multi-well plate, add the recombinant CDK7 complex to each well.
-
Add the BS-181 dilutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which measures luminescence proportional to ADP concentration.
-
Plot the percentage of kinase inhibition against the logarithm of the BS-181 concentration to determine the IC50 value.
Cell Viability Assay (CCK-8)
This assay determines the effect of BS-181 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of BS-181 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by BS-181.
Materials:
-
Cells treated with BS-181 and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of BS-181 for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of BS-181 on cell cycle distribution.
Materials:
-
Cells treated with BS-181 and control cells
-
Cold 70% ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with BS-181 for the desired time period.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[9]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[9]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in transcription and cell cycle regulation following BS-181 treatment.
Materials:
-
Cells treated with BS-181 and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against P-Ser5-Pol II, total Pol II, Cyclin D1, XIAP, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by BS-181 and the general experimental workflows.
Caption: CDK7's dual role in cell cycle and transcription, and its inhibition by BS-181.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK7 with significant anti-cancer activity demonstrated in a range of preclinical models. Its dual mechanism of action, targeting both transcription and cell cycle progression, makes it a promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of BS-181 and other selective CDK7 inhibitors in the treatment of cancer.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CDK7_pathway [bionity.com]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA polymerase II phosphorylation by a viral interferon antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to the Discovery and Development of BS-181 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling therapeutic target in oncology. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Rationale for Targeting CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation of transcription. Given that dysregulation of the cell cycle and transcriptional addiction are hallmarks of cancer, inhibiting CDK7 presents a promising therapeutic strategy.
BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, was developed as a selective inhibitor of CDK7. Its hydrochloride salt is often used to improve solubility and stability. This document details the preclinical data and methodologies associated with the characterization of this compound.
Discovery and Synthesis
BS-181 was developed through a rational drug design approach, likely evolving from less selective CDK inhibitors such as roscovitine. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a known hinge-binding motif for many kinases.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-pyrazole derivative with a β-ketoester or a similar three-carbon building block. Subsequent functionalization at various positions of the pyrimidine (B1678525) ring would then be carried out to introduce the specific side chains of BS-181.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK7. By binding to the ATP pocket of CDK7, it prevents the phosphorylation of its key substrates. This leads to two primary downstream effects:
-
Inhibition of Transcription: BS-181 inhibits the phosphorylation of the RNA polymerase II C-terminal domain (CTD) at serine 5 (p-Ser5), a critical event for transcription initiation.[1]
-
Cell Cycle Arrest: By inhibiting the CDK-activating kinase (CAK) activity of CDK7, BS-181 prevents the activation of other cell cycle CDKs, leading to cell cycle arrest, primarily at the G1 phase.[1]
The dual inhibition of transcription and cell cycle progression ultimately leads to apoptosis in cancer cells.
Below is a diagram illustrating the CDK7 signaling pathway and the point of intervention by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
| Data compiled from multiple sources.[1] |
Table 2: In Vitro Anti-proliferative Activity of BS-181 (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| HCT116 | Colorectal Cancer | 11.5 - 15.3 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| PC3 | Prostate Cancer | 11.5 - 37.3 |
| HepG2 | Liver Cancer | 11.5 - 37.3 |
| Data compiled from multiple sources.[1] |
Table 3: In Vivo Efficacy of BS-181 in an MCF-7 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| BS-181 | 10 mg/kg/day | Twice daily i.p. for 14 days | 25 |
| BS-181 | 20 mg/kg/day | Twice daily i.p. for 14 days | 50 |
| Data from a study on MCF-7 xenografts in nude mice.[2] |
Preclinical Toxicology
A formal preclinical toxicology report for this compound is not publicly available. However, standard preclinical toxicology studies for a compound at this stage would typically include:
-
In vitro toxicology: Assessment of cytotoxicity in a panel of normal cell lines, and assays to evaluate mutagenicity (e.g., Ames test) and genotoxicity.
-
In vivo toxicology:
-
Acute toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single dose.
-
Repeat-dose toxicity studies: To evaluate the toxic effects of the drug after repeated administration over a defined period (e.g., 14 or 28 days) in at least two species (one rodent, one non-rodent). This would involve clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
-
-
Safety pharmacology: Studies to assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
Clinical Development
There is no publicly available information to suggest that this compound has entered clinical trials. Several other selective CDK7 inhibitors have progressed to clinical development, but some have been discontinued (B1498344) due to lack of efficacy or unacceptable toxicity.[3]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound.
7.1. In Vitro CDK7 Kinase Assay (Luminescent-based)
This protocol describes a method to determine the IC50 of this compound against CDK7 in a cell-free system.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant CDK7 complex to each well (except for the "no enzyme" control wells).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
7.2. Cell Viability Assay (CCK-8)
This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
7.3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][4][5]
-
7.4. Western Blot Analysis of CDK7 Downstream Targets
This protocol is for detecting changes in the phosphorylation of CDK7 substrates following treatment with this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA polymerase II CTD (Ser5), anti-total RNA polymerase II, anti-phospho-CDK1 (Thr161), anti-total CDK1, anti-phospho-CDK2 (Thr160), anti-total CDK2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation of BS-181
Conclusion
This compound is a valuable research tool for studying the biological roles of CDK7 and for the preclinical exploration of CDK7 inhibition as a therapeutic strategy in cancer. Its selectivity for CDK7 over other CDKs and its demonstrated anti-proliferative and pro-apoptotic activities in a range of cancer cell lines provide a strong rationale for further investigation. The detailed protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors. While the lack of public information on its clinical development and a detailed synthesis protocol are limitations, the foundational preclinical data underscore the potential of targeting CDK7 in oncology.
References
BS-181 Hydrochloride: A Technical Guide to its Target, Pathway, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. This document provides an in-depth technical overview of this compound, including its target protein, mechanism of action, associated signaling pathways, and relevant experimental data and protocols.
Core Target and Mechanism of Action
The primary molecular target of this compound is Cyclin-Dependent Kinase 7 (CDK7) .[1][2][3][4] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4]
Furthermore, CDK7 is an integral part of the general transcription factor TFIIH.[4] In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation phases of transcription.[1][3][4]
BS-181 exerts its biological effects by competitively inhibiting the ATP-binding pocket of CDK7, thereby blocking its kinase activity. This inhibition leads to two major downstream consequences:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, BS-181 promotes cell cycle arrest, primarily in the G1 phase.[5] This is a result of hypophosphorylation of the Retinoblastoma (Rb) protein, which then remains bound to E2F transcription factors, preventing the expression of genes required for S-phase entry.[6]
-
Apoptosis: Inhibition of CDK7-mediated transcription of key anti-apoptotic genes, such as XIAP and Mcl-1, contributes to the induction of apoptosis.[6][7] BS-181 has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.[6][7]
Quantitative Data
Table 1: Kinase Selectivity Profile of BS-181
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK7 |
| CDK7/CycH/MAT1 | 21 | 1 |
| CDK2 | 880 | >40 |
| CDK1 | >3000 | >142 |
| CDK4 | >3000 | >142 |
| CDK5 | 3000 | ~142 |
| CDK6 | >3000 | >142 |
| CDK9 | 4200 | 200 |
Data compiled from multiple sources.[1][3][5]
Table 2: In Vitro Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| HCT-116 | Colorectal Cancer | 11.5 - 15.3 |
| SW620 | Colorectal Cancer | 11.5 - 15.3 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| PC3 | Prostate Cancer | 11.5 - 37.3 |
| HepG2 | Liver Cancer | 11.5 - 37.3 |
| MKN28 | Gastric Cancer | 17 - 22 |
| SGC-7901 | Gastric Cancer | 17 - 22 |
| AGS | Gastric Cancer | 17 - 22 |
| BGC823 | Gastric Cancer | 17 - 22 |
Data compiled from multiple sources.[1][3][4][5]
Signaling Pathways
CDK7-Mediated Cell Cycle Progression and its Inhibition by BS-181
Caption: Inhibition of CDK7 by BS-181 prevents the phosphorylation and activation of downstream CDKs, leading to hypophosphorylation of Rb, sequestration of E2F, and subsequent G1 phase cell cycle arrest.
CDK7-Mediated Transcriptional Regulation and Induction of Apoptosis by BS-181
Caption: BS-181 inhibits CDK7 within the TFIIH complex, preventing RNA Polymerase II phosphorylation. This downregulates the transcription of anti-apoptotic genes, ultimately leading to programmed cell death.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may require optimization based on the cell line and experimental conditions.
In Vitro Kinase Assay
Objective: To determine the IC50 of BS-181 against CDK7 and other kinases.
Methodology:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of BS-181 in the kinase reaction buffer.
-
Prepare a solution of recombinant CDK7/Cyclin H/MAT1 complex.
-
Prepare a solution of a suitable peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP (radiolabeled [γ-33P]ATP or cold ATP for luminescence-based assays).
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and BS-181 dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of BS-181. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase assay to determine the inhibitory potency of BS-181.
Western Blot Analysis
Objective: To assess the effect of BS-181 on the phosphorylation of downstream targets and the expression of cell cycle and apoptosis-related proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Rb, anti-phospho-RNA Pol II CTD, anti-Cyclin D1, anti-XIAP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of BS-181 on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with BS-181 at various concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a highly selective and potent inhibitor of CDK7 with demonstrated anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its dual mechanism of action, involving the disruption of both cell cycle progression and transcription, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the biological effects of BS-181 and the therapeutic potential of CDK7 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BS-181 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. bio-rad.com [bio-rad.com]
The Cellular Impact of BS-181 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of the cell cycle and transcription.[1][2] This technical guide synthesizes the current understanding of the cellular effects of this compound treatment, focusing on its mechanism of action, impact on cell cycle progression, and induction of apoptosis.
Core Mechanism of Action: Selective CDK7 Inhibition
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that exhibits high selectivity for CDK7.[2][3] It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of CDK7.[4] This inhibition prevents the phosphorylation of CDK7's key substrates, leading to downstream effects on cell cycle control and transcription.[1][2][5]
The primary target of BS-181 is CDK7, with a reported IC50 value of 21 nM.[1][2][5][6] Its selectivity is a key feature, being over 40-fold more selective for CDK7 than for other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2]
Tabulated Quantitative Data
Table 1: Inhibitory Potency (IC50) of BS-181
| Target Kinase | IC50 Value | Notes |
| CDK7 | 21 nM | Primary Target [1][2][5][6] |
| CDK2 | 880 nM | 35- to 42-fold less potent than CDK7[1][2][5] |
| CDK5 | 3000 nM | Significantly less potent than CDK7[6] |
| CDK9 | 4200 nM | Significantly less potent than CDK7[6] |
| CDK1, CDK4, CDK6 | > 3.0 µM | Slight to no inhibition[1][2][6] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of BS-181 in Cancer Cell Lines (72-hour treatment)
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7 and others | 15.1 - 20[6] |
| Colorectal Cancer | Various | 11.5 - 15.3[2][6] |
| Lung Cancer | Various | 11.5 - 37.3[2][6] |
| Osteosarcoma | Various | 11.5 - 37.3[6] |
| Prostate Cancer | Various | 11.5 - 37.3[2][6] |
| Liver Cancer | Various | 11.5 - 37.3[6] |
| Gastric Cancer | BGC823 | Not specified, but effective |
Cellular Effects of this compound Treatment
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest, primarily at the G0/G1 phase.[3] This is a direct consequence of CDK7 inhibition. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[7][8] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, which in turn blocks the phosphorylation of the Retinoblastoma (Rb) protein.[7][8] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase.
Furthermore, BS-181 treatment has been shown to down-regulate the expression of Cyclin D1, a key regulator of the G1/S transition.[3][6][9] In gastric cancer cells, treatment with BS-181 resulted in an increased population of cells in the G0/G1 phase, with a corresponding reduction in the S and G2/M phases.[3]
References
- 1. cancertools.org [cancertools.org]
- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BS-181 Hydrochloride: A Technical Guide to its Induction of G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. By targeting CDK7, BS-181 disrupts the intricate machinery of cell division, leading to G1 phase cell cycle arrest and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of BS-181, detailed experimental protocols for its study, and a quantitative analysis of its effects on cell cycle distribution.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control it, particularly cyclin-dependent kinases (CDKs), attractive targets for therapeutic intervention. CDK7, as a CDK-activating kinase (CAK), plays a pivotal role by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Furthermore, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[2]
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[2] Its hydrochloride salt is a stable form used in research. This guide will explore the molecular mechanisms through which this compound exerts its anti-proliferative effects by inducing cell cycle arrest at the G1 checkpoint.
Mechanism of Action: G1 Cell Cycle Arrest
This compound induces G1 cell cycle arrest primarily through the inhibition of CDK7's kinase activity. This targeted inhibition sets off a cascade of events that halt the progression of the cell cycle from the G1 to the S phase.
The key molecular events are:
-
Inhibition of CDK-Activating Kinase (CAK) Activity: BS-181 directly inhibits CDK7, preventing the activating phosphorylation of downstream CDKs, such as CDK4 and CDK2, which are essential for G1/S transition.[3]
-
Downregulation of Cyclin D1 and CDK4: Treatment with BS-181 has been shown to decrease the expression levels of both Cyclin D1 and CDK4.[4]
-
Reduced Retinoblastoma (Rb) Protein Phosphorylation: The inhibition of the Cyclin D1/CDK4 complex leads to a decrease in the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[3]
-
Inhibition of RNA Polymerase II CTD Phosphorylation: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II at serine 5. BS-181 inhibits this phosphorylation, thereby impeding transcription initiation of many genes, including those crucial for cell cycle progression.[5][6]
This multi-pronged attack on the cell cycle machinery culminates in a robust G1 phase arrest.
Signaling Pathway of BS-181 Induced G1 Arrest
Caption: BS-181 inhibits CDK7, leading to reduced transcription and G1 arrest.
Quantitative Data on Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest has been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN28 | Gastric Cancer | ~17-22 | [6] |
| SGC-7901 | Gastric Cancer | ~17-22 | [6] |
| AGS | Gastric Cancer | ~17-22 | [6] |
| BGC823 | Gastric Cancer | ~17-22 | [6] |
| RGM-1 | Normal Gastric Epithelial | 6.5 | [6] |
| Jurkat (JT/Neo) | T-cell Acute Lymphoblastic Leukemia | 14.4 (20h) | [7] |
| Breast Cancer Cell Lines | Breast Cancer | 15.1 - 20 | [4] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 11.5 - 15.3 | [4] |
| Lung, Osteosarcoma, Prostate, Liver Cancer Cell Lines | Various | 11.5 - 37.3 | [4] |
Table 2: Effect of BS-181 on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (24h treatment)
| BS-181 Conc. (µM) | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (DMSO) | 2.1 ± 0.5 | 55.2 ± 2.1 | 28.9 ± 1.5 | 13.8 ± 1.2 |
| 10 | 4.5 ± 0.8 | 68.3 ± 2.5 | 18.1 ± 1.8 | 9.1 ± 0.9 |
| 20 | 8.9 ± 1.2 | 75.1 ± 3.1 | 10.2 ± 1.3 | 5.8 ± 0.7 |
| 30 | 15.6 ± 1.9 | 70.4 ± 2.8 | 8.5 ± 1.1 | 5.5 ± 0.6 |
| 40 | 25.3 ± 2.5 | 62.1 ± 3.5 | 7.9 ± 1.0 | 4.7 ± 0.5 |
| Data is presented as mean ± SE from three independent experiments. |
Table 3: Induction of Apoptosis (Sub-G1 Population) in Jurkat T-ALL Cells (20h treatment)
| Cell Line | BS-181 Conc. (µM) | % Sub-G1 Population |
| JT/Neo | 10 | 23.2 |
| JT/Neo | 15 | 54.8 |
| JT/BCL-2 | 10 | No significant increase |
| JT/BCL-2 | 15 | No significant increase |
| A3 (wild-type) | 15 | 47.2 |
| I2.1 (FADD-deficient) | 15 | 13.4 |
| I9.2 (caspase-8-deficient) | 15 | 13.2 |
| Data from flow cytometric analysis of propidium (B1200493) iodide stained cells.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of BS-181 on cell proliferation and viability.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the BS-181 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the protein levels of key cell cycle regulators.
Experimental Workflow: Western Blotting
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Apoptosis Induction by BS-181 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with a focus on its role in the induction of apoptosis in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a highly selective inhibitor of CDK7.[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription. By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2][3] The hydrochloride salt of BS-181 is often used due to the instability of its free form, while retaining the same biological activity.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on a range of cancer cell lines.
Table 1: Inhibitory Activity of BS-181 against Cyclin-Dependent Kinases (CDKs)
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
Data sourced from multiple references.[1][4][5]
Table 2: Anti-proliferative Activity of BS-181 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Colorectal Cancer | HCT116, HT29 | 11.5 - 15.3 |
| Gastric Cancer | MKN28 | 16.8 |
| SGC-7901 | 19.2 | |
| AGS | 21.2 | |
| BGC823 | 22.4 | |
| Jurkat (T-cell acute lymphoblastic leukemia) | JT/Neo | 14.4 |
| Lung, Osteosarcoma, Prostate, Liver Cancer | Various | 11.5 - 37.3 |
Data represents a range of reported IC50 values from multiple studies.[1][2][6]
Table 3: Effects of BS-181 on Cell Cycle Distribution and Apoptosis
| Cell Line | BS-181 Concentration | Effect on Cell Cycle | Apoptotic Cells (sub-G1) |
| MCF-7 | Low concentrations | G1 arrest, reduction in S and G2/M | - |
| High concentrations | - | Accumulation in sub-G1 | |
| BGC823 | Dose- and time-dependent | G0/G1 arrest, reduction in S and G2/M | Significant increase |
| Jurkat (JT/Neo) | 15 µM (20h) | - | 37.1% in sub-G1 |
Data compiled from various sources.[1][2][6]
Signaling Pathways in BS-181-Induced Apoptosis
This compound induces apoptosis through both intrinsic and extrinsic pathways. Its primary action, the inhibition of CDK7, leads to downstream effects on gene expression and protein activity, culminating in programmed cell death.
Intrinsic Apoptosis Pathway
Inhibition of CDK7 by BS-181 leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
BS-181 Hydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.[1][3][4] This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols to facilitate its use in cancer research.
Mechanism of Action
BS-181 is a pyrazolo[1,5-a]pyrimidine-derived compound that acts as a selective inhibitor of CDK7.[1] CDK7 forms a complex with Cyclin H and MAT1, known as the CDK-Activating Kinase (CAK) complex. This complex is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[4] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step in the initiation of transcription.[1][4][5]
By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes. This dual inhibition of cell cycle progression and transcription leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[1][2][5] Specifically, BS-181 has been shown to inhibit the phosphorylation of the RNAP II CTD at serine 5 and down-regulate the expression of key cell cycle proteins like cyclin D1.[1][2][5]
Signaling Pathway
The following diagram illustrates the central role of the CDK7/Cyclin H/MAT1 complex in both cell cycle control and transcription, and the points of intervention by this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) | Reference |
| CDK7 | 21 | [1][2] |
| CDK2 | 880 | [1] |
| CDK5 | 3000 | [1] |
| CDK9 | 4200 | [1] |
| CDK1 | >1000 | [2] |
| CDK4 | >1000 | [2] |
| CDK6 | >1000 | [2] |
In Vitro Anti-proliferative Activity
BS-181 has been shown to inhibit the growth of a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | [1] |
| Multiple Cell Lines | Colorectal Cancer | 11.5 - 15.3 | [1] |
| Multiple Cell Lines | Lung Cancer | 11.5 - 37.3 | [1] |
| Multiple Cell Lines | Osteosarcoma | 11.5 - 37.3 | [1] |
| Multiple Cell Lines | Prostate Cancer | 11.5 - 37.3 | [1] |
| Multiple Cell Lines | Liver Cancer | 11.5 - 37.3 | [1] |
| BGC823 | Gastric Cancer | 17 - 22 | [5] |
| MKN28 | Gastric Cancer | 17 - 22 | [5] |
| SGC-7901 | Gastric Cancer | 17 - 22 | [5] |
| AGS | Gastric Cancer | 17 - 22 | [5] |
In Vivo Efficacy in Xenograft Models
Preclinical studies in mouse models have demonstrated the anti-tumor activity of BS-181.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Nude mice with MCF-7 xenografts | Breast Cancer | 10 mg/kg/day, i.p. | 25% reduction after 2 weeks | [4] |
| Nude mice with MCF-7 xenografts | Breast Cancer | 20 mg/kg/day, i.p. | 50% reduction after 2 weeks | [4] |
| BALB/c-nu mice with BGC823 xenografts | Gastric Cancer | 10 mg/kg/day or 20 mg/kg/day, i.p. | Dose-dependent tumor reduction | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly performed in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of BS-181 on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, BGC823) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
This protocol is used to determine the effect of BS-181 on the expression and phosphorylation of target proteins.
-
Cell Lysis: Treat cells with BS-181 for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant antibodies include:
-
Phospho-RNA Polymerase II (Ser5)
-
Total RNA Polymerase II
-
Cyclin D1
-
CDK4
-
Bcl-2
-
Bax
-
Caspase-3
-
XIAP
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of BS-181 on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with BS-181 for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by BS-181.
-
Cell Treatment and Harvesting: Treat cells with BS-181 for the desired time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of BS-181 against purified kinases.
-
Reaction Setup: In a microplate, combine the purified recombinant kinase (e.g., CDK7/CycH/MAT1 complex), the appropriate substrate (e.g., a peptide derived from the RNAP II CTD), and varying concentrations of BS-181 in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log of the BS-181 concentration.
Experimental Workflow Visualization
The following diagram provides a typical workflow for evaluating the anti-cancer effects of this compound in vitro.
Resistance Mechanisms and Combination Therapies
Potential Resistance Mechanisms
While specific resistance mechanisms to BS-181 are not yet extensively documented, general mechanisms of resistance to CDK7 inhibitors may include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump the inhibitor out of the cancer cell, reducing its intracellular concentration and efficacy.
-
Mutations in the drug target: Alterations in the CDK7 gene that change the structure of the ATP-binding pocket could prevent BS-181 from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells may develop resistance by upregulating parallel survival pathways that are not dependent on CDK7 activity.
Combination Therapies
The dual mechanism of action of BS-181 suggests its potential for synergistic effects when combined with other anti-cancer agents. Preclinical studies exploring combination therapies are ongoing. Potential combination strategies include:
-
With standard chemotherapy: BS-181 could potentially sensitize cancer cells to the cytotoxic effects of traditional chemotherapeutic agents.
-
With other targeted therapies: Combining BS-181 with inhibitors of other key signaling pathways (e.g., PI3K/AKT/mTOR pathway) could lead to enhanced anti-tumor activity and overcome resistance. For instance, combining a CDK7 inhibitor with tamoxifen (B1202) has shown promise in overcoming endocrine therapy resistance in breast cancer.[3]
-
With immunotherapy: By modulating the transcription of genes involved in immune recognition, CDK7 inhibitors might enhance the efficacy of immune checkpoint inhibitors.
Conclusion
This compound is a valuable tool for cancer research, offering a selective mechanism to probe the roles of CDK7 in cell cycle regulation and transcription. Its demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer types, both in vitro and in vivo, underscore its potential as a therapeutic agent. This guide provides a comprehensive resource for researchers to design and execute studies utilizing BS-181, with the aim of further elucidating its therapeutic potential and advancing the development of novel cancer treatments.
References
- 1. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum-based chemotherapy in combination with PD-1/PD-L1 inhibitors: preclinical and clinical studies and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Investigating the Therapeutic Potential of BS-181 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BS-181 hydrochloride is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical efficacy in various cancer models, and detailed methodologies for its investigation. The information presented herein is intended to support further research and development of this promising anti-cancer agent.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2] This function is critical for the orderly progression through the cell cycle phases.[2] Additionally, CDK7 is an integral subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for transcription initiation and elongation.[3] Given its central role in both cell proliferation and gene expression, both of which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.
This compound is a pyrazolo[1,5-a]pyrimidine-derived compound identified as a highly selective inhibitor of CDK7.[4] It exhibits potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and has demonstrated anti-tumor efficacy in preclinical animal models. This guide will delve into the quantitative data supporting its therapeutic potential, provide detailed experimental protocols for its study, and visualize the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the selective inhibition of CDK7. By binding to the ATP-binding pocket of CDK7, it prevents the phosphorylation of its key substrates, thereby impacting both cell cycle progression and transcription.
Impact on Cell Cycle Regulation
As the catalytic subunit of the CAK complex, CDK7 is essential for the activation of downstream CDKs that drive the cell cycle. Inhibition of CDK7 by BS-181 leads to a failure in the activation of these CDKs, resulting in cell cycle arrest, predominantly at the G1/S transition.[4] This is often accompanied by a decrease in the levels of key cell cycle regulatory proteins, such as Cyclin D1.[5]
Impact on Transcription
CDK7, as part of TFIIH, is required for the phosphorylation of the serine 5 residue of the RNA polymerase II C-terminal domain (CTD). This phosphorylation event is critical for transcription initiation. BS-181 has been shown to inhibit this phosphorylation, leading to a global down-regulation of transcription.[4] This transcriptional inhibition can disproportionately affect cancer cells, which are often highly dependent on the continuous expression of oncogenes and anti-apoptotic proteins for their survival.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >1000 |
| CDK4 | >1000 |
| CDK6 | >1000 |
Data compiled from multiple sources.[4][6]
Table 2: In Vitro Anti-proliferative Activity of BS-181 (IC50 in µM)
| Cancer Type | Cell Line(s) | IC50 (µM) |
| Breast Cancer | MCF-7, and others | 15.1 - 20 |
| Colorectal Cancer | HCT-116, and others | 11.5 - 15.3 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Osteosarcoma | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Liver Cancer | Various | 11.5 - 37.3 |
Data compiled from multiple sources.[4]
Table 3: In Vivo Anti-tumor Efficacy of BS-181 in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| MCF-7 (Breast Cancer) | 10 mg/kg/day (i.p.) for 14 days | 25% |
| MCF-7 (Breast Cancer) | 20 mg/kg/day (i.p.) for 14 days | 50% |
Data compiled from multiple sources.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is used to analyze the expression levels of key proteins involved in the BS-181-mediated response.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, XIAP, p-RNA Pol II Ser5, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in vivo.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the desired schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
References
- 1. T‐loop phosphorylation stabilizes the CDK7–cyclin H–MAT1 complex in vivo and regulates its CTD kinase activity | The EMBO Journal [link.springer.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacodynamics of Cyclin D1 Degradation in Ovarian Cancer Xenografts with Repeated Oral SHetA2 Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
BS-181 Hydrochloride: A Technical Guide to a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended to support research and development efforts in oncology and related fields by detailing the chemical properties, mechanism of action, biological activity, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N5-(6-aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)pyrazolo[1,5-a]pyrimidine-5,7-diamine hydrochloride |
| CAS Number | 1397219-81-6 (monohydrochloride)[1][2][3][4] |
| Molecular Formula | C₂₂H₃₂N₆・HCl[1] |
| Molecular Weight | 417.0 g/mol (monohydrochloride)[1] |
| SMILES | CC(C)C1=C2N=C(NCCCCCCN)C=C(NCC3=CC=CC=C3)N2N=C1.Cl[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Crystalline solid |
| Purity | ≥98%[5] |
| Solubility | DMF: 5 mg/mLDMSO: 25 mg/mLEthanol: 12 mg/mLPBS (pH 7.2): 10 mg/mL[1] |
| Storage | Store at -20°C[3] |
Mechanism of Action and Signaling Pathway
BS-181 is a highly selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[2] CDK7, as part of the CDK-activating kinase (CAK) complex, phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for the initiation of transcription.
By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes. This leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells. The inhibition of RNAP II phosphorylation disproportionately affects the transcription of genes with super-enhancers, which often include oncogenes, providing a potential mechanism for its anti-tumor selectivity.
Biological Activity
This compound exhibits potent and selective inhibitory activity against CDK7 and demonstrates anti-proliferative effects in a variety of cancer cell lines.
Table 3: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC₅₀ (nM) | Selectivity vs. CDK7 |
| CDK7 | 21[2][6] | - |
| CDK2 | 880[6] | >40-fold[2][6] |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK5 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
| CDK9 | >3000 | >140-fold |
Table 4: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | 15.1 - 20 |
| HCT-116 | Colorectal | 11.5 - 15.3 |
| A549 | Lung | 11.5 - 37.3 |
| PC-3 | Prostate | 11.5 - 37.3 |
| U-2 OS | Osteosarcoma | 11.5 - 37.3 |
In vivo studies have shown that BS-181 inhibits tumor growth in mouse xenograft models. For instance, in an MCF-7 xenograft model, daily administration of BS-181 at 10 mg/kg and 20 mg/kg resulted in a 25% and 50% reduction in tumor growth, respectively, over two weeks without apparent toxicity.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound.
In Vitro Kinase Assay (CDK7 Inhibition)
This protocol outlines a general procedure for assessing the inhibitory activity of BS-181 against CDK7.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant CDK7/Cyclin H/MAT1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAP II CTD), and ATP.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and BS-181 (or DMSO as a vehicle control) to the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction plate at 30°C for a specified time, ensuring the reaction remains in the linear range.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET) assays (e.g., LanthaScreen®), or traditional radiometric assays using ³²P-ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the effect of BS-181 on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for assessing the effect of BS-181 on the phosphorylation of CDK7 substrates, such as the CTD of RNAP II.
Methodology:
-
Cell Treatment and Lysis: Treat cells with BS-181 for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-RNAP II CTD Ser5) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
Unveiling BS-181 Hydrochloride: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its chemical properties, mechanism of action, and relevant experimental data.
Core Compound Details
This compound is a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that has garnered significant interest in cancer research due to its targeted inhibition of CDK7. This kinase plays a crucial role in regulating the cell cycle and transcription. It exists in different salt forms, primarily as a monohydrochloride and a dihydrochloride, which possess distinct CAS numbers and molecular weights.
| Property | This compound (monohydrochloride) | BS-181 dihydrochloride |
| CAS Number | 1397219-81-6[1][2][3][4] | 1883548-83-1[5] |
| Molecular Formula | C22H32N6・HCl[1] | C22H32N6・2HCl |
| Molecular Weight | 416.99 g/mol [2][3][4][6] | 453.45 g/mol |
| Purity | ≥98%[2] | ≥98% |
| Solubility | Soluble in DMSO (>10 mM)[3] | Soluble to 100 mM in water and DMSO |
| Storage | Desiccate at -20°C[3] | Store at +4°C |
Mechanism of Action: Selective CDK7 Inhibition
This compound exerts its biological effects through the highly selective inhibition of CDK7, with a reported IC50 value of 21 nM.[2][3][6] Its selectivity is a key attribute, displaying over 40-fold greater potency for CDK7 compared to other cyclin-dependent kinases such as CDK1, 2, 4, 5, 6, and 9.[2][6] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assay
A common method to assess the effect of BS-181 on cancer cell proliferation is the Cell Counting Kit-8 (CCK-8) assay.
Methodology:
-
BGC823 gastric cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
The cells are incubated for 48 hours to allow for adherence.
-
Following incubation, the cells are treated with varying concentrations of this compound or a vehicle control.
-
After the desired treatment period, the cell viability is assessed using a CCK-8 kit according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm, with a reference wavelength of 650 nm, using a microplate reader.[3]
In Vivo Antitumor Activity
The antitumor efficacy of BS-181 can be evaluated in xenograft mouse models.
Methodology:
-
5 x 10^6 BGC823 cells are injected subcutaneously into the flank of nude mice.
-
Tumor growth is monitored, and when tumors reach a volume of 100-200 mm³, the mice are randomized into treatment and control groups.
-
BS-181 is prepared in a vehicle solution (e.g., 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline).
-
Mice in the treatment group receive intraperitoneal injections of BS-181 (e.g., 5 mg/kg or 10 mg/kg) twice daily for a period of 14 days.
-
The control group receives injections of the vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.[3]
Conclusion
This compound is a valuable research tool for investigating the roles of CDK7 in cell cycle regulation and transcription. Its high selectivity and proven in vitro and in vivo activity make it a compound of interest for the development of novel anticancer therapeutics. This guide provides essential technical information to support further research and development efforts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BS-181 HCl | CAS 1397219-81-6 | Sun-shinechem [sun-shinechem.com]
- 3. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
Preliminary In Vitro Efficacy of BS-181 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, cellular effects, and the methodologies employed in its preclinical evaluation.
Core Mechanism of Action
BS-181 is a pyrazolo[1,5-α]pyrimidine-derived compound that acts as a selective and potent inhibitor of CDK7.[1] CDK7 is a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[2] Through its dual roles, CDK7 is essential for both cell cycle progression and transcription.
BS-181 exerts its effects by inhibiting the kinase activity of CDK7. This leads to two primary downstream consequences:
-
Inhibition of Cell Cycle Progression: By inhibiting CDK7, BS-181 prevents the activating phosphorylation of cell cycle-regulating CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2] This leads to cell cycle arrest, primarily at the G1/S transition.
-
Inhibition of Transcription: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 (Ser5), a crucial step for transcription initiation.[2] BS-181 inhibits this phosphorylation event, thereby disrupting transcription.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies with this compound.
Table 1: Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >10,000 | >476-fold |
| CDK4 | >10,000 | >476-fold |
| CDK6 | >10,000 | >476-fold |
Data compiled from multiple sources.[3]
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| Colorectal Cancer | HCT116 | 11.5 - 15 |
| Lung Cancer | A549 | 11.5 - 37.3 |
| Osteosarcoma | U2OS, KHOS | 1.75 - 2.32[4] |
| Prostate Cancer | PC3 | 11.5 - 37.3 |
| Liver Cancer | HepG2 | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | ~22 |
IC50 values represent the concentration of BS-181 required to inhibit cell growth by 50% after 72 hours of treatment. Data compiled from multiple sources.[3][5]
Key In Vitro Effects
Cell Cycle Arrest
Treatment of cancer cells with BS-181 leads to a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding reduction in the S and G2/M phases.[5] This G1 arrest is a direct consequence of the inhibition of CDK7-mediated activation of G1/S phase CDKs. At higher concentrations, an increase in the sub-G1 population is observed, which is indicative of apoptosis.[5]
Induction of Apoptosis
BS-181 induces apoptosis in various cancer cell lines.[1] Mechanistic studies have revealed that this is accompanied by:
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of XIAP and Bcl-2 has been observed.[1]
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax and cleaved caspase-3 has been reported.[1][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro evaluation of BS-181.
In Vitro Kinase Assay
This assay determines the inhibitory activity of BS-181 against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide (e.g., a peptide derived from the RNA Pol II CTD)[7]
-
ATP (at a concentration near the Km for CDK7)[7]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of BS-181 in kinase assay buffer.
-
In a 96-well plate, add the diluted BS-181 or vehicle control (DMSO).
-
Add the CDK7/Cyclin H/MAT1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the BS-181 concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of BS-181 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of BS-181 (typically 0-50 µM) or vehicle control (DMSO) for 72 hours.[5]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of BS-181 on cell cycle distribution.
Materials:
-
Cancer cells treated with BS-181 or vehicle
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with BS-181 at various concentrations for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This technique is used to measure changes in protein expression and phosphorylation following BS-181 treatment.
Materials:
-
Cancer cells treated with BS-181 or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-Cyclin D1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with BS-181 (e.g., 0-50 µM) for a specified time (e.g., 4 hours for phosphorylation events).[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the signaling pathway affected by BS-181 and a general experimental workflow.
Caption: Mechanism of action of BS-181 targeting CDK7's dual roles.
Caption: General workflow for in vitro evaluation of BS-181.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Biological Activity of BS-181 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in understanding the therapeutic potential and mechanism of action of this compound.
Core Mechanism of Action: Selective CDK7 Inhibition
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK7.[1][2] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][4] This complex plays a dual role in fundamental cellular processes: it activates other CDKs (CDK1, CDK2, CDK4, and CDK6) by phosphorylation, thereby controlling cell cycle progression, and it is a component of the general transcription factor TFIIH, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation.[3][4][5]
BS-181 exerts its biological effects by binding to the ATP pocket of CDK7, thereby inhibiting its kinase activity.[6] This inhibition leads to downstream consequences on both cell cycle regulation and transcription, which are the basis for its anti-tumor activity.
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against different kinases and its anti-proliferative effects on a range of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Target Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
Data compiled from multiple sources.[1][5][7][8]
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, others | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15.3 |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Osteosarcoma | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Liver Cancer | Various | 11.5 - 37.3 |
Data compiled from multiple sources.[1][5][9]
Signaling Pathways Modulated by this compound
The inhibition of CDK7 by this compound perturbs key signaling pathways that are often dysregulated in cancer. The primary consequences are cell cycle arrest and the induction of apoptosis.
Impact on Cell Cycle Progression
By inhibiting CDK7, BS-181 prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to an accumulation of cells in the G1 phase and a reduction in the number of cells in the S and G2/M phases.[5][10]
Inhibition of Transcription
BS-181 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5 (Ser5).[5] This phosphorylation event is crucial for the initiation of transcription. The resulting transcriptional repression can lead to the downregulation of key proteins, including anti-apoptotic proteins and cell cycle regulators like Cyclin D1.[5][9]
Induction of Apoptosis
At higher concentrations, BS-181 induces apoptosis in cancer cells.[5] This programmed cell death is a consequence of both cell cycle arrest and the downregulation of anti-apoptotic proteins. In gastric cancer cells, BS-181 treatment leads to an increase in the expression of Bax and caspase-3, and a decrease in Bcl-2 levels.[11] In T-cell acute lymphoblastic leukemia cells, BS-181 induces apoptosis through the extrinsic TRAIL/DR5-mediated pathway.[12][13]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been demonstrated in vivo using mouse xenograft models. In a study with MCF-7 breast cancer xenografts, intraperitoneal administration of BS-181 at doses of 10 mg/kg/day and 20 mg/kg/day for 14 days resulted in a 25% and 50% reduction in tumor growth, respectively, without apparent toxicity.[1][3] The compound exhibits a plasma elimination half-life of 405 minutes in mice following a 10 mg/kg intraperitoneal injection.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay (Luciferase-Based)
This assay measures the inhibition of CDK7 activity by quantifying the amount of ATP remaining in the reaction mixture.
Protocol:
-
Increasing concentrations of this compound are incubated with purified recombinant CDK7/CycH/MAT1 complex in a suitable kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a luciferase-based ATP detection reagent is added to the reaction.
-
The luminescence, which is proportional to the amount of remaining ATP, is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of BS-181 that inhibits 50% of the kinase activity.[1][14]
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to determine the anti-proliferative effects of BS-181 on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).[5][9]
-
Following treatment, the CCK-8 reagent is added to each well and the plates are incubated.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[9][15]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is employed to analyze the effect of BS-181 on cell cycle distribution.
Protocol:
-
Cells are treated with BS-181 for a designated time (e.g., 24 hours).[1][5]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.[1]
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) in apoptotic cells.
Protocol:
-
Cells are treated with BS-181 as required for the experiment.
-
The cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The analysis allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK7 with significant anti-tumor activity in both in vitro and in vivo models. Its dual mechanism of action, involving the disruption of both cell cycle progression and transcription, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed data and protocols provided in this guide are intended to facilitate further investigation into the biological roles of CDK7 and the therapeutic applications of its inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BS-181 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. BS-181 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BS-181 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for BS-181 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-a]pyrimidine-derived compound, it demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[3] CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating both the cell cycle and transcription. BS-181 exerts its anti-tumor activity by inhibiting the kinase activity of CDK7, leading to cell cycle arrest and induction of apoptosis.[3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound Against Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK7 | 21[1][4][5] |
| CDK1 | >3000 |
| CDK2 | 880[5] |
| CDK4 | >3000 |
| CDK5 | 3000[4] |
| CDK6 | >3000 |
| CDK9 | 4200[4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKN28 | Gastric Cancer | 17-22[3] |
| SGC-7901 | Gastric Cancer | 17-22[3] |
| AGS | Gastric Cancer | 17-22[3] |
| BGC823 | Gastric Cancer | 17-22[3] |
| MCF-7 | Breast Cancer | 15.1-20[4] |
| Various | Colorectal Cancer | 11.5-15.3[4] |
| Various | Lung Cancer | 11.5-37.3[4] |
| Various | Prostate Cancer | 11.5-37.3[4] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro evaluation of BS-181.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory effect of this compound on CDK7 activity. A luciferase-based assay is commonly used to measure the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant CDK7/CycH/MAT1 complex
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White opaque 96-well plates
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted BS-181 or vehicle control.
-
Add the CDK7/CycH/MAT1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.
Cell Viability Assay (CCK-8)
This assay measures cell proliferation and cytotoxicity by assessing dehydrogenase activity in viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of this compound and incubate for the desired time (e.g., 48 hours).[3]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Cancer cell lines treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
References
Application Notes and Protocols for BS-181 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating both the cell cycle and transcription. By inhibiting CDK7, this compound effectively disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[2][6][7] These characteristics make it a valuable tool for cancer research and a potential candidate for therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in a cell culture setting. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cancer cells.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK7. The IC50 (half-maximal inhibitory concentration) for CDK7 is approximately 21 nM.[1][2][3][4][5] The inhibition of CDK7 by this compound leads to two major downstream consequences:
-
Disruption of the Cell Cycle: CDK7 is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[7] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to a G1 phase cell cycle arrest.[1][4] This is often accompanied by a decrease in the expression of key cell cycle regulators like Cyclin D1.[6]
-
Induction of Apoptosis: CDK7 is also a component of the general transcription factor TFIIH, which is involved in the initiation of transcription by RNA polymerase II. Inhibition of CDK7's transcriptional regulatory function can lead to cellular stress and the activation of apoptotic pathways. BS-181 has been shown to induce apoptosis by modulating the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP (X-linked inhibitor of apoptosis protein).[6]
The following diagram illustrates the signaling pathway affected by this compound.
Data Presentation
The following tables summarize the quantitative data related to the activity of this compound in various cancer cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| BGC823 | Gastric Cancer | 17 - 22 | 48 | [6] |
| MKN28 | Gastric Cancer | 17 - 22 | 48 | [6] |
| SGC-7901 | Gastric Cancer | 17 - 22 | 48 | [6] |
| AGS | Gastric Cancer | 17 - 22 | 48 | [6] |
| Jurkat T-cells | T-cell Leukemia | 14.4 | 20 | [8] |
| Breast Cancer Lines | Breast Cancer | 15.1 - 20 | 72 | [1] |
| Colorectal Cancer Lines | Colorectal Cancer | 11.5 - 15.3 | 72 | [1] |
| Various Cancer Lines | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 | 72 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.17 mg of this compound (MW: 416.99 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Solutions are unstable and should be prepared fresh when possible.[1]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow cells to adhere.
-
Treatment: The next day, prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC and PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis pathways following treatment with this compound.
Table 2: Recommended Primary Antibody Dilutions for Western Blot
| Target Protein | Recommended Dilution | Reference |
| CDK7 | 1:1000 | [8][9] |
| p-CDK7 (Thr170) | 1:500 - 1:1000 | [10][11] |
| Cyclin D1 | 1:1000 | [4][7] |
| XIAP | 1:1000 | [12][13] |
| Bax | 1:1000 | [3][14] |
| Bcl-2 | Varies (check datasheet) | [15][16] |
| Caspase-3 | 1:500 - 1:1000 | [2] |
| β-actin (Loading Control) | 1:1000 - 1:10000 | [1][5][17][18] |
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. licorbio.com [licorbio.com]
- 2. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. mblbio.com [mblbio.com]
- 5. abpbio.com [abpbio.com]
- 6. XIAP Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-CDK7 (Thr170) Polyclonal Antibody (BS-10997R) [thermofisher.com]
- 11. raybiotech.com [raybiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. XIAP antibody (10037-1-Ig) | Proteintech [ptglab.com]
- 14. Bax Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. ABclonal [abclonal.com]
- 18. Beta Actin antibody (66009-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Western Blot Analysis of the STAT3 Signaling Pathway Following BS-181 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 of 21 nM.[1][2][3][4] It demonstrates over 40-fold selectivity for CDK7 compared to other CDKs such as CDK1, 2, 4, 5, 6, or 9.[1][3][4] CDK7 plays a crucial role in the regulation of the cell cycle and transcription. BS-181 has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][2][5][6]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is implicated in numerous cellular processes, including proliferation, survival, and differentiation.[7][8] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][9] Activation of STAT3 typically involves phosphorylation at Tyrosine 705 (Tyr705), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[8][10]
While this compound is a direct inhibitor of CDK7, its impact on cellular transcription and cell cycle can indirectly modulate various signaling pathways. These application notes provide a framework and detailed protocols for utilizing Western blot analysis to investigate the downstream effects of this compound treatment on the STAT3 signaling pathway.
Mechanism of Action and Rationale for Investigation
This compound exerts its biological effects by inhibiting the kinase activity of CDK7. CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby regulating cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[5]
Given the integral role of CDK7 in global transcription, its inhibition by BS-181 can lead to widespread changes in gene expression. This provides a strong rationale for investigating the indirect effects of BS-181 on key signaling pathways like STAT3. Inhibition of CDK7 could potentially alter the expression levels of STAT3 itself, its upstream activators (e.g., JAKs, cytokine receptors), or its downstream target genes. Western blot analysis is an ideal method to quantify these potential changes at the protein level.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and recommended starting concentrations for cell treatment and antibody dilutions for Western blot analysis.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 453.45 g/mol (dihydrochloride) | [2] |
| IC50 (CDK7) | 21 nM | [1][2][3][4] |
| Solubility | Up to 100 mM in Water and DMSO | [2] |
| Storage | Store at +4°C | [2] |
Table 2: Recommended Concentration Ranges for Experiments
| Reagent | Treatment/Dilution | Purpose | Source |
| This compound | 10-40 µM | Cell treatment to observe effects on STAT3 signaling | [1] |
| Primary Antibody (p-STAT3 Tyr705) | 1:1000 | Detection of activated STAT3 | [11] |
| Primary Antibody (Total STAT3) | 1:1000 | Detection of total STAT3 protein | [10][12] |
| Primary Antibody (β-Actin) | 1:1000 - 1:5000 | Loading control | [12] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | Signal detection | [13] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7, BGC823) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.[6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO or water.[2] Aliquot and store at -20°C.
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO or water at the same final concentration as the highest BS-181 treatment).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).[6]
-
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[7][14]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
-
Protein Quantification:
III. Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15] For phospho-antibodies, BSA is often recommended to reduce background.[16]
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3 Tyr705 or anti-total STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[13][15]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Wash the membrane again three times for 10 minutes each with TBST.[7]
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[17]
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., total STAT3 or a loading control like β-actin) on the same membrane, the membrane can be stripped.
-
Wash the membrane with a stripping buffer to remove the bound antibodies.
-
Re-block the membrane and proceed with the immunoblotting protocol for the next primary antibody.[14]
-
Visualizations
Caption: STAT3 signaling pathway and the site of BS-181 action.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for BS-181 Hydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription.[4][5][6] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression.[5][7] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[4][8] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology. This compound offers a valuable tool for studying the biological functions of CDK7 and for screening potential anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its inhibitory potency and selectivity.
Mechanism of Action
BS-181 is a small molecule inhibitor that targets the ATP-binding pocket of CDK7, thereby preventing the phosphorylation of its substrates.[3] It exhibits high selectivity for CDK7 over other CDKs.[2][3] Inhibition of CDK7 by BS-181 leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis in various cancer cell lines.[1][9][10] This is achieved through the downregulation of key cell cycle regulators like cyclin D1 and anti-apoptotic proteins such as XIAP.[1][9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21[1][2][3][11] |
| CDK2 | 880[1][3] |
| CDK5 | 3000[1] |
| CDK9 | 4200[1] |
| CDK1 | >3000 |
| CDK4 | >3000 |
| CDK6 | >3000 |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20[1] |
| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3[1] |
| Lung Cancer | Not specified | 11.5 - 37.3[1] |
| Osteosarcoma | Not specified | 11.5 - 37.3[1] |
| Prostate Cancer | Not specified | 11.5 - 37.3[1] |
| Liver Cancer | Not specified | 11.5 - 37.3[1] |
| Gastric Cancer | BGC823 | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK7's dual roles in cell cycle and transcription.
Caption: Workflow for an in vitro CDK7 kinase assay.
Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™
This protocol describes a luminescent-based in vitro kinase assay to measure the activity of CDK7 and the inhibitory potency of this compound. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials and Reagents:
-
Recombinant Human CDK7/Cyclin H/MAT1 complex
-
CDK Substrate Peptide (e.g., a peptide derived from the Pol II CTD)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock in 100% DMSO. A common starting concentration is 1000x the final desired highest concentration.
-
Prepare a 4x intermediate dilution of the inhibitor series in 1x Kinase Assay Buffer. For example, to test a final concentration range from 1 µM to 0.01 nM, prepare a 4x intermediate dilution series from 4 µM to 0.04 nM.
-
-
Reagent Preparation:
-
1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile water.
-
CDK7 Enzyme Dilution: Thaw the CDK7/Cyclin H/MAT1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 2.5 ng/µL) in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.
-
Substrate/ATP Mix: Prepare a 2x Substrate/ATP mix in 1x Kinase Assay Buffer. The final concentrations in the reaction should be optimized, but a starting point could be 50 µM ATP and 0.2 mg/ml substrate peptide.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the 4x this compound dilutions to the appropriate wells.
-
Include "no inhibitor" (DMSO vehicle) and "no enzyme" (blank) controls.
-
To each well, add 2.5 µL of the diluted CDK7 enzyme. For the "blank" wells, add 2.5 µL of 1x Kinase Assay Buffer instead.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume will be 10 µL.
-
Briefly centrifuge the plate to mix the contents.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
Subtract the average signal from the "blank" (no enzyme) wells from all other measurements.
-
Normalize the data by setting the average signal of the "no inhibitor" (DMSO vehicle) control as 100% activity and the "blank" as 0% activity.
-
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Note on Stability: Solutions of this compound are reported to be unstable. It is recommended to prepare fresh solutions for each experiment or purchase small, pre-packaged sizes.[2] The free form of BS-181 is also prone to instability; the hydrochloride salt form is more stable while retaining the same biological activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. LanthaScreen Eu-anti-GST Antibody:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. LanthaScreen Eu-anti-GST Antibody:Antibodies:Primary Antibodies | Fisher Scientific [fishersci.at]
- 10. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 11. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining Cell Viability Using BS-181 Hydrochloride
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 of 21 nM.[1][2][3][4] It exhibits over 40-fold selectivity for CDK7 compared to other CDKs like CDK1, 2, 4, 5, 6, and 9.[5] CDK7 is a critical component of the CDK-activating complex (CAK) and the general transcription factor TFIIH.[6] By inhibiting CDK7, BS-181 disrupts the cell cycle and transcription, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][5][6][7][8] This compound has demonstrated anti-proliferative activity against a range of tumor types, including breast, lung, prostate, colorectal, and gastric cancers, with IC50 values in the micromolar range (11.5 µM to 37.3 µM).[1][5] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[9] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Experimental Protocol
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, BGC823)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)[11][12]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[11]
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Trypsinize, count, and resuspend the cells in a complete medium to a final concentration that will result in 30-50% confluency after 24 hours of incubation. A typical seeding density is 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[11][12] c. Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). b. Perform serial dilutions of the BS-181 stock solution in a serum-free medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0, 1, 5, 10, 20, 40, 80, 100 µM) to determine the IC50 value. c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BS-181. d. Include control wells:
- Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve BS-181 (e.g., 0.1% DMSO). This represents 100% viability.
- Media Blank: Wells containing only the medium, without cells, to serve as a background control. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][7][12]
-
MTT Assay: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11] b. Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[10][9][11] c. After incubation, carefully remove the medium containing MTT. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise. b. Read the plate within 1 hour of adding the solubilization solution.
Data Presentation and Analysis
1. Data Normalization
The raw absorbance values must be normalized to the vehicle control to determine the percentage of cell viability for each concentration of BS-181.
-
Corrected Absorbance = (Absorbance of Sample) - (Absorbance of Media Blank)
-
% Cell Viability = [(Corrected Absorbance of Treated Sample) / (Corrected Absorbance of Vehicle Control)] x 100
2. Tabulated Results
Summarize the quantitative data in a structured table for clear comparison.
| BS-181 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 1 | 1.231 | 0.075 | 98.2% |
| 5 | 1.102 | 0.061 | 87.9% |
| 10 | 0.955 | 0.054 | 76.2% |
| 20 | 0.632 | 0.042 | 50.4% |
| 40 | 0.315 | 0.029 | 25.1% |
| 80 | 0.158 | 0.015 | 12.6% |
| 100 | 0.121 | 0.011 | 9.6% |
3. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.[13] To determine the IC50 value for BS-181, plot the % Cell Viability against the logarithm of the BS-181 concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC50 is the concentration that corresponds to 50% cell viability on the fitted curve.[14][15][16]
| Parameter | Value |
| IC50 | ~20 µM |
| Cell Line | Example: BGC823 Gastric Cancer Cells |
| Incubation Time | 48 hours |
Visualizations
Signaling Pathway of BS-181 Action
Caption: Mechanism of BS-181 inducing cell cycle arrest and apoptosis via CDK7 inhibition.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the cell viability MTT assay.
Data Analysis Workflow
Caption: Logical flow for calculating the IC50 value from raw absorbance data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. BS-181 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Measuring Apoptosis with BS-181 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the cell cycle machinery, acting as a CDK-activating kinase (CAK) and a component of the general transcription factor TFIIH. By inhibiting CDK7, BS-181 disrupts both the cell cycle and transcription, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[2] These application notes provide a comprehensive guide for utilizing this compound to study and quantify apoptosis in a research setting.
Mechanism of Action
This compound exercises its pro-apoptotic effects primarily through the inhibition of CDK7. This inhibition leads to two major downstream consequences:
-
Cell Cycle Arrest: CDK7 is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[2] Inhibition of CDK7 by BS-181 leads to a G1 phase arrest, preventing cells from entering the S phase and replicating their DNA.[2] This prolonged cell cycle arrest can trigger the apoptotic cascade.
-
Transcriptional Inhibition: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. BS-181-mediated inhibition of this process leads to a general downregulation of transcription, including that of anti-apoptotic genes such as Mcl-1 and Bcl-xL, thereby sensitizing cells to apoptosis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of BS-181 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.1 - 20 |
| HTB-26 | Breast Cancer | 10 - 50 |
| HCT116 | Colorectal Cancer | 11.5 - 15.3 |
| SW480 | Colon Cancer | 12.5 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| A549 | Lung Cancer | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| Jurkat | T-cell Leukemia | ~14.4 |
Note: IC50 values can vary depending on the assay conditions and cell line specifics.[2][3][4]
Table 2: Selectivity of BS-181 for CDKs
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
This table highlights the high selectivity of BS-181 for CDK7 over other cyclin-dependent kinases.[2]
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols for BS-181 Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 plays a crucial role in the regulation of the cell cycle and transcription.[1] It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, and is also a component of the general transcription factor TFIIH.[1][5][6] Dysregulation of CDK7 activity is a common feature in various cancers, making it an attractive target for therapeutic intervention.[1] BS-181, a pyrazolo[1,5-a]pyrimidine-derived compound, has demonstrated anti-tumor activity in both in vitro and in vivo models by inducing cell cycle arrest and apoptosis in cancer cells.[1][2][7][8] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical animal studies.
Mechanism of Action
BS-181 selectively inhibits CDK7, leading to a cascade of downstream effects that culminate in the suppression of cancer cell proliferation. The primary mechanisms include:
-
Inhibition of CDK Activation: By inhibiting CDK7, BS-181 prevents the activating phosphorylation of other CDKs essential for cell cycle progression.[5][6]
-
Induction of G1 Cell Cycle Arrest: Treatment with BS-181 leads to an accumulation of cells in the G1 phase of the cell cycle, preventing their entry into the S phase.[3][5]
-
Induction of Apoptosis: BS-181 promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[5][6][8] This includes the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[8]
-
Transcriptional Dysregulation: As a component of TFIIH, CDK7 is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. Inhibition of CDK7 by BS-181 disrupts this process, affecting the transcription of key oncogenes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK6 | >3000 | >140-fold |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7 and others | 15.1 - 20 |
| Colorectal Cancer | Various | 11.5 - 15 |
| Lung Cancer | Various | 11.5 - 37.3 |
| Prostate Cancer | Various | 11.5 - 37.3 |
| Gastric Cancer | BGC823 | Not specified |
Data compiled from multiple sources.[1][3][7][8]
Table 3: In Vivo Efficacy in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Treatment Duration | Outcome |
| Nude Mice | MCF-7 (Breast Cancer) | 10 mg/kg/day, i.p. | 2 weeks | 25% reduction in tumor growth |
| Nude Mice | MCF-7 (Breast Cancer) | 20 mg/kg/day, i.p. | 2 weeks | 50% reduction in tumor growth |
| BALB/c-nu Mice | BGC823 (Gastric Cancer) | 10 mg/kg/day (5 mg/kg twice daily), i.p. | 14 days | Significant inhibition of tumor growth |
| BALB/c-nu Mice | BGC823 (Gastric Cancer) | 20 mg/kg/day (10 mg/kg twice daily), i.p. | 14 days | Dose-dependent inhibition of tumor growth |
Data compiled from multiple sources.[1][7]
Table 4: Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing |
| Plasma Elimination Half-life (t½) | 405 minutes | 10 mg/kg, i.p. |
Source:[1]
Experimental Protocols
Protocol 1: General Xenograft Tumor Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c-nu or NOD-SCID), 6-8 weeks old.[7][9]
-
House animals in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10]
-
Allow for an acclimatization period of at least one week before the start of the experiment.[11]
2. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, BGC823 for gastric cancer) under standard conditions.[7][9]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel).
-
Subcutaneously inject 1 x 10^5 to 1 x 10^7 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. Formulation and Administration of this compound:
-
Formulation: this compound is soluble in water and DMSO. For in vivo use, a common vehicle is a solution of DMSO, PEG300, Tween 80, and saline. Always prepare fresh solutions.[4]
-
Dosing: Based on published studies, effective doses range from 10 mg/kg/day to 20 mg/kg/day.[1][7] The maximum tolerated single dose via intraperitoneal injection has been reported as 30 mg/kg/day.[7]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.[1][7] For daily doses, it is recommended to administer the compound in two separate injections (e.g., 5 mg/kg twice daily for a total of 10 mg/kg/day).[7] The control group should receive the vehicle only.
5. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight throughout the study.[7]
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
A survival study can also be conducted by monitoring the animals for a longer period after the cessation of treatment.[7]
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a procedure for determining the pharmacokinetic profile of this compound in mice.
1. Animal Model:
-
Use healthy adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.[11]
-
House and acclimatize the animals as described in Protocol 1.
2. Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg, i.p.).[1]
3. Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes).[11]
-
Blood can be collected via methods such as retro-orbital bleeding or tail vein sampling.[12]
-
Collect blood into heparinized tubes to prevent coagulation.
4. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of BS-181 in the plasma using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Plot the plasma concentration of BS-181 versus time.
-
Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Signaling Pathway of BS-181
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BS-181 Hydrochloride Administration in Murine Models
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] As a pyrazolo[1,5-α]pyrimidine-derived compound, it has demonstrated anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colorectal cancers.[3] this compound exerts its effects by inhibiting the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II, which leads to cell cycle arrest and apoptosis.[3] In vivo studies utilizing murine models have been crucial in evaluating the therapeutic potential and pharmacokinetic profile of this compound. These notes provide a comprehensive overview of the dosing, administration, and relevant protocols for the use of this compound in mice.
Pharmacokinetics and Stability
In mice, BS-181 has shown stability in vivo, with a plasma elimination half-life of 405 minutes following a 10 mg/kg intraperitoneal (i.p.) administration.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the dosing and administration of this compound in mice based on published studies.
Table 1: In Vivo Dosing Regimen for this compound in Mice
| Parameter | Details | Reference |
| Animal Model | BALB/c-nu mice | [4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1][3][4] |
| Dosage | 10 mg/kg/day or 20 mg/kg/day | [2][3][4] |
| Frequency | Twice daily (e.g., 5 mg/kg or 10 mg/kg per injection) | [1][2][4] |
| Treatment Duration | 14 days | [1][2][4] |
| Maximum Tolerated Dose | A single dose of 30 mg/kg/day (intraperitoneal) | [4] |
Table 2: Pharmacokinetic Parameters of BS-181 in Mice
| Parameter | Value | Conditions | Reference |
| Plasma Elimination Half-life | 405 minutes | 10 mg/kg, intraperitoneal (i.p.) administration | [1][3] |
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the anti-tumor effects of this compound in vivo.
Protocol 1: Preparation of this compound for Injection
This protocol details the preparation of the dosing solution for intraperitoneal administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
50 mM Hydrochloric acid (HCl)
-
Tween 20
-
Saline solution
Procedure:
-
Prepare the vehicle solution consisting of 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline.[1][4]
-
Dissolve the appropriate amount of this compound in the vehicle solution to achieve the desired final concentration for injection.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines the procedure for a typical in vivo efficacy study using a xenograft mouse model.
Materials and Equipment:
-
BALB/c-nu mice
-
Cancer cells for xenograft (e.g., BGC823 gastric cancer cells)[4]
-
Prepared this compound solution
-
Vehicle solution (for control group)
-
Syringes and needles for subcutaneous and intraperitoneal injections
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Monitoring:
Visualizations
Below are diagrams illustrating the signaling pathway of BS-181 and a typical experimental workflow.
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancertools.org [cancertools.org]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BS-181 Hydrochloride in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription.[6][7] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, driving cell cycle progression.[1][6][8] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[1][7][8] Due to the frequent overexpression of CDK7 in various cancers, it has emerged as a significant target for anti-cancer drug development.[1]
This compound exhibits high selectivity for CDK7, with an IC50 of 21 nM.[2][3][4][5] Its selectivity for CDK7 is over 40-fold higher than for other CDKs like CDK1, 2, 4, 5, 6, or 9.[1][5] In cellular assays, BS-181 has been shown to inhibit the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] These characteristics make this compound a valuable tool for studying CDK7-dependent processes. Immunoprecipitation (IP) coupled with the use of this compound can be a powerful technique to investigate the interactions of CDK7 with its binding partners and to understand how inhibiting its kinase activity affects these interactions.
This document provides detailed application notes and protocols for utilizing this compound in immunoprecipitation experiments to study protein-protein interactions involving CDK7.
Data Presentation
Table 1: Kinase Inhibitory Profile of BS-181
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | 1x |
| CDK2 | 880 | >40x |
| CDK5 | 3000 | >140x |
| CDK9 | 4200 | >200x |
| CDK1 | >3000 | >140x |
| CDK4 | >3000 | >140x |
| CDK6 | >3000 | >140x |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.1 - 20 |
| HCT-116 | Colorectal | 11.5 - 15.3 |
| A549 | Lung | 11.5 - 37.3 |
| U2OS | Osteosarcoma | 11.5 - 37.3 |
| PC-3 | Prostate | 11.5 - 37.3 |
| HepG2 | Liver | 11.5 - 37.3 |
Data compiled from multiple sources.[1][3]
Signaling Pathway
Caption: CDK7's dual role in cell cycle and transcription.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous CDK7 and its Interactors with this compound Treatment
This protocol describes the immunoprecipitation of endogenous CDK7 from cell lysates treated with this compound to investigate the effect of CDK7 inhibition on its protein-protein interactions.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Antibody against CDK7 (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer (denaturing): 2x Laemmli sample buffer.
-
Elution Buffer (non-denaturing): 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Experimental Workflow:
Caption: Workflow for immunoprecipitation with BS-181 HCl.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration. A starting point for BS-181 concentration is in the range of its cellular IC50 (e.g., 10-20 µM), and treatment time can range from 4 to 24 hours, depending on the experimental goal.[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of total protein, add the appropriate amount of anti-CDK7 antibody (refer to the manufacturer's datasheet for the recommended amount).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis (Denaturing): Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
For Functional Assays or Mass Spectrometry (Non-denaturing): Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl (pH 2.5-3.0) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blotting to detect CDK7 and its potential interacting partners.
-
Alternatively, for discovery proteomics, the eluate can be analyzed by mass spectrometry.
-
Table 3: Recommended Buffer Compositions
| Buffer | Components |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease & Phosphatase Inhibitors |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 |
| Denaturing Elution Buffer | 62.5 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 5% β-mercaptoethanol, 0.01% bromophenol blue |
| Non-denaturing Elution Buffer | 0.1 M Glycine-HCl, pH 2.5-3.0 |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 |
These are starting recommendations and may require optimization for specific cell types and protein complexes.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low or no target protein in the eluate | Inefficient cell lysis. | Ensure complete lysis by optimizing buffer composition and incubation time. Sonication can be considered. |
| Poor antibody binding. | Use an antibody validated for IP. Titrate the antibody concentration. | |
| Protein complex disruption. | Use a milder lysis buffer with lower detergent concentrations. | |
| High background/non-specific binding | Insufficient pre-clearing. | Increase pre-clearing incubation time or the amount of beads. |
| Inadequate washing. | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration). | |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody. | |
| Co-elution of antibody heavy and light chains | Elution with denaturing buffer. | Use a cross-linking IP kit to covalently attach the antibody to the beads. |
| Use a secondary antibody for Western blotting that does not recognize the species of the IP antibody. |
Conclusion
This compound is a powerful research tool for dissecting the cellular functions of CDK7. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this inhibitor in immunoprecipitation experiments. By carefully optimizing experimental conditions, these methods can yield valuable insights into the composition and dynamics of CDK7-containing protein complexes and how they are modulated by its kinase activity, ultimately contributing to our understanding of CDK7's role in health and disease.
References
- 1. Elution buffer for IP/CoIP(non-denaturing) [engibody.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. CDK7_pathway [bionity.com]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for BS-181 Hydrochloride in Cancer Cell Lines
For Research Use Only.
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5][6][7] CDK7 is a critical component of the cell cycle machinery and transcription, acting as a CDK-activating kinase (CAK) and a subunit of the general transcription factor TFIIH.[3][8] By inhibiting CDK7, this compound disrupts cell cycle progression, leading to G1 phase arrest, and induces apoptosis in a variety of cancer cell lines.[1][7][9] These characteristics make it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of CDK7. This inhibition leads to two major downstream consequences:
-
Disruption of the Cell Cycle: CDK7 is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][8] Inhibition of CDK7 by BS-181 prevents this activation, leading to cell cycle arrest, predominantly in the G1 phase.[1][10] This is often accompanied by a decrease in the expression of cell cycle regulatory proteins such as Cyclin D1.[1][9]
-
Inhibition of Transcription: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step in the initiation of transcription.[1][3] BS-181 inhibits this phosphorylation, thereby impeding transcription and leading to the downregulation of key anti-apoptotic proteins like XIAP and Bcl-2.[9] This transcriptional inhibition, coupled with cell cycle arrest, ultimately triggers apoptosis in cancer cells.[9][10]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20 | [1] |
| Colorectal Cancer | Various | 11.5 - 15.3 | [1] |
| Lung Cancer | Various | 11.5 - 37.3 | [1] |
| Osteosarcoma | Various | 11.5 - 37.3 | [1] |
| Prostate Cancer | Various | 11.5 - 37.3 | [1] |
| Liver Cancer | Various | 11.5 - 37.3 | [1] |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22 | [7][9] |
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating BS-181.
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Analysis (Western Blot)
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, XIAP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Note: The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BS-181 | CAS:1092443-52-1 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Transcription with BS-181 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BS-181 hydrochloride is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. Through its kinase activity, CDK7 plays a dual role in regulating transcription and the cell cycle. It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II) at serine 5 and 7, a key step for transcription initiation and promoter clearance.[1] By inhibiting CDK7, this compound provides a powerful tool to dissect the mechanisms of transcriptional regulation and its coupling with cell cycle progression. These application notes provide detailed protocols for utilizing this compound to study its effects on transcription.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK7, thereby inhibiting its phosphotransferase activity. This leads to a reduction in the phosphorylation of its substrates, most notably the serine 5 residue of the RNA Polymerase II CTD.[1] This hypo-phosphorylation state of RNAP II prevents the transition from transcription initiation to elongation, leading to a global down-regulation of transcription.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) |
| CDK7 | 21 |
| CDK2 | 880 |
| CDK5 | 3000 |
| CDK9 | 4200 |
| CDK1 | >10000 |
| CDK4 | >10000 |
| CDK6 | >10000 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of BS-181 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKN28 | Gastric Cancer | 16.8 (±4.2) |
| SGC-7901 | Gastric Cancer | 19.2 (±5.5) |
| AGS | Gastric Cancer | 21.2 (±6.1) |
| BGC823 | Gastric Cancer | 22.4 (±5.0) |
| Breast Cancer | Breast | 15.1 - 20.0 |
| Colorectal Cancer | Colorectal | 11.5 - 15.3 |
| Lung Cancer | Lung | 11.5 - 37.3 |
| Osteosarcoma | Bone | 11.5 - 37.3 |
| Prostate Cancer | Prostate | 11.5 - 37.3 |
| Liver Cancer | Liver | 11.5 - 37.3 |
| Jurkat (JT/Neo) | T-cell Leukemia | 14.4 |
Data compiled from multiple sources.[1][3][4]
Table 3: Effect of BS-181 on Cell Cycle Distribution in BGC823 Gastric Cancer Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 1.8 |
| BS-181 (10 µM) | 58.2 ± 4.2 | 25.8 ± 2.1 | 16.0 ± 1.5 |
| BS-181 (20 µM) | 69.5 ± 5.5 | 18.2 ± 1.9 | 12.3 ± 1.3 |
Data is representative of typical results observed in published studies.[3]
Experimental Protocols
Protocol 1: Western Blot Analysis of RNA Polymerase II CTD Serine 5 Phosphorylation
This protocol details the procedure to assess the inhibition of CDK7 activity by measuring the phosphorylation status of its direct substrate, the serine 5 residue of the RNA Polymerase II CTD.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNA Polymerase II (Ser5) (e.g., Cell Signaling Technology, 1:1000 dilution)
-
Mouse anti-RNA Polymerase II (total) (e.g., Santa Cruz Biotechnology, 1:1000 dilution)
-
Mouse anti-GAPDH (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total RNA Polymerase II and a loading control like GAPDH.
Protocol 2: Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis
This protocol allows for the quantification of mRNA levels of specific genes to assess the transcriptional inhibitory effect of this compound. Genes known to be regulated by CDK7, such as CCND1 (Cyclin D1) and MYC, are excellent targets.
Materials:
-
This compound
-
Treated cells from Protocol 1 (or a separate experiment)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., CCND1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Treat cells with this compound as described previously. Harvest the cells and extract total RNA using a preferred method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Concluding Remarks
This compound is a valuable chemical probe for investigating the role of CDK7-mediated transcription in various biological processes. The protocols outlined in these application notes provide a framework for researchers to study the on-target effects of this inhibitor on RNA Polymerase II phosphorylation, downstream gene expression, and cell cycle progression. Careful experimental design and data interpretation are crucial for obtaining meaningful insights into the complex interplay between transcription and cellular function.
References
Application Notes and Protocols: BS-181 Hydrochloride in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing BS-181 hydrochloride, a selective CDK7 inhibitor, in combination with other therapeutic agents. The information is intended to guide researchers in designing and executing studies to explore synergistic or additive anti-cancer effects.
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with an IC50 of 21 nM.[1] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby playing a pivotal role in cell cycle regulation. Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription. By inhibiting CDK7, BS-181 can induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis in various cancer cell lines.[1] Preclinical studies have demonstrated its anti-proliferative activity against a range of cancers, including breast, lung, prostate, and colorectal cancer.[1]
The rationale for combining this compound with other anti-cancer agents stems from the potential to achieve synergistic cytotoxicity, overcome drug resistance, and reduce therapeutic doses to minimize toxicity. This document details a confirmed synergistic combination of BS-181 with recombinant Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (rTRAIL) and explores the scientific basis for other promising combination strategies.
Confirmed Synergistic Combination: BS-181 and rTRAIL in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
A preclinical study has demonstrated a significant synergistic pro-apoptotic effect between this compound and recombinant TRAIL (rTRAIL) in Jurkat cells, a human T-cell acute lymphoblastic leukemia (T-ALL) cell line.[2][3]
Rationale for Combination
BS-181 has been shown to upregulate the expression of TRAIL death receptors, DR4 and DR5, on the surface of Jurkat cells.[2] This upregulation sensitizes the cancer cells to TRAIL-mediated apoptosis. Concurrently, rTRAIL directly activates the extrinsic apoptosis pathway by binding to these death receptors. The combination of BS-181 and rTRAIL, therefore, creates a powerful two-pronged attack, enhancing the apoptotic signal and leading to a synergistic anti-leukemic effect.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from the synergistic study of BS-181 and rTRAIL in Jurkat A3 cells.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control | - | 100 ± 0.0 |
| BS-181 | 10 µM | 77.5 ± 2.5 |
| 15 µM | 54.8 ± 3.2 | |
| 20 µM | 20.4 ± 1.8 | |
| rTRAIL | 50 ng/mL | ~95 |
| 100 ng/mL | ~90 | |
| BS-181 + rTRAIL | 10 µM + 50 ng/mL | ~40 |
| 15 µM + 50 ng/mL | ~25 |
Data is approximated from graphical representations in the cited literature.[2]
Experimental Protocols
1. Cell Culture of Jurkat T-ALL Cells
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
2. Synergistic Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the synergistic effect of BS-181 and rTRAIL on the viability of Jurkat cells.
-
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound and rTRAIL.
-
Treat the cells with varying concentrations of BS-181 alone, rTRAIL alone, or in combination. Include a vehicle-treated control group.
-
Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[2]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.[2]
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Analyze the data for synergy using appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value < 1 indicates synergy.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by BS-181 and rTRAIL, alone and in combination.
-
Procedure:
-
Seed Jurkat cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat the cells with BS-181, rTRAIL, or the combination for the desired time (e.g., 24 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualizations
Caption: Signaling pathway of BS-181 and rTRAIL synergy in T-ALL.
Caption: Experimental workflow for assessing BS-181 and rTRAIL synergy.
Rationally-Designed Combination Therapies
Based on the mechanism of action of CDK7 inhibitors, several other combination strategies can be rationally designed and tested. The following sections outline the scientific basis for these combinations.
Combination with BET Inhibitors
-
Rationale: Bromodomain and Extra-Terminal (BET) inhibitors, such as OTX015, are epigenetic modulators that suppress the transcription of key oncogenes, including MYC. CDK7 inhibitors also downregulate MYC expression by inhibiting its transcription. Therefore, the dual inhibition of MYC through two distinct mechanisms is expected to result in a potent synergistic anti-cancer effect. A preclinical study on another CDK7 inhibitor, SY-5609, demonstrated synergistic lethality when combined with the BET inhibitor OTX015 in models of acute myeloid leukemia (AML).[4]
-
Hypothesized Mechanism: The combination of a CDK7 inhibitor and a BET inhibitor would lead to a more profound and sustained suppression of MYC and other oncogenic transcriptional programs, resulting in enhanced cell cycle arrest and apoptosis.
Combination with BCL-2 Inhibitors
-
Rationale: B-cell lymphoma 2 (BCL-2) is a key anti-apoptotic protein. Cancer cells often overexpress BCL-2 to evade apoptosis. BCL-2 inhibitors, such as venetoclax, directly target and inhibit BCL-2, thereby promoting apoptosis. CDK7 inhibitors can induce apoptosis by downregulating the expression of other anti-apoptotic proteins like Mcl-1. Combining a CDK7 inhibitor with a BCL-2 inhibitor could therefore simultaneously block multiple anti-apoptotic pathways, leading to a more robust induction of cell death.
-
Hypothesized Mechanism: The combination would lower the threshold for apoptosis by concurrently inhibiting both BCL-2 and other anti-apoptotic proteins, leading to synergistic cell killing.
Combination with Hormone Therapy
-
Rationale: In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen receptor-positive (AR+) prostate cancer, hormone therapies work by blocking the signaling of these receptors. CDK7 is involved in the transcriptional activity of both ER and AR. Therefore, inhibiting CDK7 could enhance the efficacy of hormone therapies by further suppressing the transcription of hormone receptor target genes.
-
Hypothesized Mechanism: The combination would lead to a more complete blockade of hormone receptor-driven transcription, resulting in enhanced anti-proliferative effects and potentially overcoming resistance to hormone therapy alone.
Experimental Protocol for Investigating Novel Combinations
The experimental protocols outlined for the BS-181 and rTRAIL combination can be adapted to investigate these rationally-designed combinations. Key steps would include:
-
Cell Line Selection: Choose cancer cell lines relevant to the combination being tested (e.g., AML cell lines for BET inhibitor combination, ER+ breast cancer cell lines for hormone therapy combination).
-
Dose-Response Curves: Determine the IC50 values for BS-181 and the new combination partner as single agents in the selected cell lines.
-
Synergy Assessment: Perform combination studies using a matrix of concentrations for both drugs and assess for synergy using the Combination Index (CI) method.
-
Mechanism of Action Studies: Investigate the molecular mechanisms underlying any observed synergy through western blotting (to assess protein expression changes, e.g., MYC, BCL-2 family members), qRT-PCR (to assess gene expression changes), and cell cycle analysis.
Caption: Workflow for testing novel BS-181 combination therapies.
Conclusion
This compound, as a selective CDK7 inhibitor, holds significant promise for use in combination therapies. The confirmed synergy with rTRAIL in T-ALL provides a strong proof-of-concept. Further investigation into rationally-designed combinations with agents such as BET inhibitors, BCL-2 inhibitors, and hormone therapies is warranted and has the potential to yield novel and effective anti-cancer treatment strategies. The protocols and workflows provided herein offer a framework for conducting such preclinical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BS-181 Hydrochloride Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing experiments using BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The protocols outlined below are intended to assist in investigating the anti-cancer properties of this compound in various research settings.
Introduction
This compound is a small molecule inhibitor that selectively targets CDK7, a key regulator of the cell cycle and transcription.[1][2] CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, thereby regulating transcription.[3] Due to the overexpression of CDK7 in many cancers, it has emerged as an attractive target for anti-cancer drug development.[3] BS-181 has demonstrated anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[5][6][7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of BS-181
| Kinase | IC50 (nM) | Selectivity vs CDK7 |
| CDK7 | 21[1][2][6][8] | 1-fold |
| CDK2 | 880[2][3][6] | >40-fold[1][2] |
| CDK1 | >3000 | >140-fold |
| CDK4 | >3000 | >140-fold |
| CDK5 | 3000[6] | ~143-fold |
| CDK6 | >3000 | >140-fold |
| CDK9 | 4200[6] | ~200-fold |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MKN28 | Gastric Cancer | 17[5] |
| SGC-7901 | Gastric Cancer | 19[5] |
| AGS | Gastric Cancer | 22[5] |
| BGC823 | Gastric Cancer | 18[5] |
| MCF-7 | Breast Cancer | 15.1 - 20[6] |
| Various | Colorectal Cancer | 11.5 - 15.3[6] |
| Various | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3[6] |
| Jurkat (JT/Neo) | T-cell Acute Lymphoblastic Leukemia | 14.4[9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.[10]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is used to analyze the expression levels of proteins involved in cell cycle and apoptosis pathways following treatment with this compound.
Materials:
-
This compound
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit[12]
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-CDK7, anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-XIAP, anti-p-RNA Polymerase II)[5][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells using ice-cold RIPA buffer.[11]
-
Determine the protein concentration of the lysates using the BCA assay.[12]
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[12]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Overview of the JAK/STAT signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Application Note: Preparation and Use of BS-181 Hydrochloride Stock Solutions
Introduction
BS-181 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] As the hydrochloride salt, BS-181 offers stability and is used in cancer research to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] This document provides detailed protocols for the preparation of stock solutions of BS-181 hydrochloride for use in in vitro and in vivo experimental settings.
Physicochemical Properties
A summary of the key properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Name | N5-(6-aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5,7-diamine, monohydrochloride | [4] |
| Molecular Formula | C₂₂H₃₂N₆HCl | [4] |
| Molecular Weight | 416.99 g/mol | [2][5][6][7][8] |
| CAS Number | 1397219-81-6 | [4][6][7] |
| Appearance | Crystalline solid / Powder | [4][6] |
| Purity | ≥98% | [4][6] |
Solubility Data
This compound exhibits solubility in various solvents. The choice of solvent is critical for achieving the desired concentration and ensuring compatibility with downstream applications.
| Solvent | Concentration | Reference |
| DMSO | 25 mg/mL; 83 mg/mL (~199 mM) | [4][5][8] |
| Water | 83 mg/mL (~199 mM) | [8] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| Ethanol | 12 mg/mL; 22 mg/mL (warmed) | [4][8] |
| DMF | 5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is suitable for long-term storage and subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Safety First: Before handling, review the Material Safety Data Sheet (MSDS) for this compound. Handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration. Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 416.99 g/mol = 4.17 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the powder. Vortex or sonicate briefly at room temperature to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, tightly sealed cryovials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Note that some suppliers recommend preparing solutions fresh as they can be unstable.[7]
-
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium or physiological buffer for treating cells.
Materials:
-
High-concentration this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Ensure the control group is treated with the same final concentration of DMSO.
-
-
Application: Add the final working solution to the cell cultures and incubate for the desired experimental duration.
Application Data and Signaling Pathway
This compound selectively inhibits CDK7, which plays a crucial role in regulating both the cell cycle and transcription.[2] It blocks the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 5, a key step in transcription initiation.[1][3] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[1][3]
Caption: this compound inhibits the CDK7 complex, blocking downstream phosphorylation events.
Quantitative Application Data
The following table summarizes the effective concentrations of BS-181 in various cancer research applications.
| Application | Cell Line(s) | IC₅₀ / Concentration | Duration | Outcome | Reference |
| Kinase Inhibition | Purified CDK7 enzyme | 21 nM | N/A | Selective inhibition of CDK7 activity | [1][3][4][5] |
| Anti-proliferative Activity | Breast Cancer (MCF-7, etc.) | 15.1 - 20 µM | 72 hours | Inhibition of cell growth | [1] |
| Anti-proliferative Activity | Colorectal Cancer (HCT116, etc.) | 11.5 - 15.3 µM | 72 hours | Inhibition of cell growth | [1] |
| Anti-proliferative Activity | Gastric Cancer (BGC823) | ~10-20 µM | 24-72 hours | Reduced cell viability | [3][9] |
| Cell Cycle Analysis | Breast Cancer (MCF-7) | 0 - 50 µM | 24 hours | G1 phase arrest; apoptosis at higher concentrations | [1] |
| Target Inhibition | Breast Cancer (MCF-7) | 0 - 50 µM | 4 hours | Inhibition of RNA Pol II Ser5 phosphorylation | [1] |
| In Vivo Tumor Growth | MCF-7 Xenograft (Mice) | 10 - 20 mg/kg/day (i.p.) | 14 days | 25-50% reduction in tumor growth | [2][5] |
Experimental Workflow Overview
The successful use of this compound in research follows a systematic workflow, from initial preparation to final data analysis.
Caption: General workflow for using this compound from powder to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BS-181 hydrochloride solubility and preparation issues
Welcome to the technical support resource for BS-181 hydrochloride. This guide provides answers to frequently asked questions and troubleshooting advice to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and water are the most frequently recommended solvents.[1] For in vivo applications, a specific formulation is required (see Q5).
Q2: What are the reported solubility concentrations for this compound?
A2: The solubility of this compound can vary slightly between batches. The following table summarizes reported solubility data from various suppliers. It is always recommended to consult the batch-specific Certificate of Analysis for the most accurate information.
| Solvent | This compound (monohydrochloride) | BS-181 dihydrochloride (B599025) |
| Water | 83 mg/mL (199.04 mM)[2] | Soluble to 100 mM[1] |
| DMSO | 25 mg/mL[3], 83 mg/mL (199.04 mM)[2][4] | Soluble to 100 mM[1] |
| DMF | 5 mg/mL[3] | Not specified |
| Ethanol | 12 mg/mL[3], 22 mg/mL (warmed to 50°C)[2] | Not specified |
| PBS (pH 7.2) | 10 mg/mL[3] | Not specified |
Q3: What is the difference between this compound and BS-181 dihydrochloride?
A3: The key difference lies in the number of hydrochloride (HCl) molecules associated with the parent compound, BS-181. This affects the molecular weight and should be accounted for when preparing solutions of a specific molarity.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C22H32N6・HCl[3] | 417.0[3] | 1397219-81-6[3] |
| BS-181 dihydrochloride | C22H32N6・2HCl[1] | 453.45[1] | 1883548-83-1[1] |
Q4: How should I store this compound?
A4: Proper storage is crucial for maintaining the stability and activity of the compound.
-
Powder: The solid form of this compound is stable for at least four years when stored at +4°C.[3] Another source suggests storing the powder at -20°C for up to 3 years.[2]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.[5] Some suppliers note that solutions are unstable and should be prepared fresh.[6]
Q5: Is there a recommended protocol for preparing this compound for in vivo studies?
A5: Yes, a specific formulation has been described for intraperitoneal (i.p.) administration in mice. The compound is prepared in a vehicle of 10% dimethyl sulfoxide/50 mM HCl/5% Tween 20/85% saline.[7]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent or Concentration.
-
Solution: Verify that you are using a recommended solvent and are within the reported solubility limits (see solubility table above). For some solvents like ethanol, warming the solution to 50°C may aid dissolution.[2]
-
-
Possible Cause 2: Low-Quality or Old Solvent.
-
Solution: Use fresh, high-purity solvents. For DMSO, it is noted that it can absorb moisture, which can reduce the solubility of the compound.[4] Use fresh, anhydrous DMSO.
-
-
Possible Cause 3: Batch-to-Batch Variability.
Issue 2: Precipitation is observed after preparing the solution or upon storage.
-
Possible Cause 1: Solution Supersaturation.
-
Solution: You may have exceeded the solubility limit of the compound in that specific solvent and at that temperature. Try preparing a less concentrated stock solution.
-
-
Possible Cause 2: Instability of the Solution.
-
Solution: Some sources indicate that solutions of this compound are unstable.[6] It is highly recommended to prepare solutions fresh before each experiment. If storing, ensure it is properly aliquoted and stored at -80°C to minimize degradation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Inaccurate Molarity Calculation.
-
Solution: Double-check whether you are using the monohydrochloride or dihydrochloride form and use the correct molecular weight for your calculations.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (MW: 417.0 g/mol ) in DMSO
-
Weighing: Accurately weigh out 4.17 mg of this compound powder.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Preparation of this compound for in vivo Administration
This protocol is based on the formulation used for intraperitoneal injection in mice.[7]
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 5% Tween 20, and 85% saline, with the addition of 50 mM HCl.
-
Dissolving: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing.
-
Administration: Administer the freshly prepared solution to the animals as per the experimental design.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
Caption: Simplified signaling pathway of BS-181 as a CDK7 inhibitor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with BS-181 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BS-181 hydrochloride, a selective CDK7 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected potency (higher IC50) in my cell-based assays?
Several factors could contribute to reduced potency of this compound in your experiments:
-
Compound Stability: The free base form of BS-181 is known to be unstable.[1] Ensure you are using the more stable hydrochloride or dihydrochloride (B599025) salt.[1] Even so, solutions may be unstable and should be prepared fresh for each experiment.[2]
-
Solubility Issues: Incomplete solubilization can lead to a lower effective concentration. This compound is soluble in DMSO and water.[3] For in vivo studies, a common vehicle is a mixture of DMSO, HCl, Tween 20, and saline.[4][5] Always ensure the compound is fully dissolved before adding it to your culture medium.
-
Cell Line Variability: The IC50 for cell growth inhibition can vary significantly between different cancer cell lines, with reported values ranging from 11.5 µM to 37.3 µM.[1][6] Your specific cell line may be less sensitive to CDK7 inhibition.
-
Assay Duration: The reported IC50 values for cell growth inhibition are often based on a 72-hour incubation period.[1] Shorter incubation times may not be sufficient to observe the full anti-proliferative effect.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the compound's apparent activity.
Q2: I am not seeing the expected cell cycle arrest or induction of apoptosis.
-
Concentration and Time Dependence: The effects of BS-181 on the cell cycle and apoptosis are dose- and time-dependent. At lower concentrations, you may observe G1 arrest, while higher concentrations are required to induce apoptosis, often indicated by an increase in the sub-G1 population.[1] A time-course experiment (e.g., 24, 48, 72 hours) with a range of concentrations is recommended to determine the optimal conditions for your cell line.
-
Endpoint Analysis: Ensure you are using appropriate markers to assess cell cycle arrest and apoptosis. For cell cycle analysis, flow cytometry is a standard method. For apoptosis, consider assays for caspase activation (e.g., caspase-3), PARP cleavage, or Annexin V staining.[7][8] BS-181 has been shown to increase the expression of Bax and caspase-3 while decreasing Bcl-2.[4][8]
-
Mechanism of Action: BS-181 inhibits CDK7, which is involved in both cell cycle regulation and transcription. The observed phenotype can be a combination of these effects. Consider analyzing the phosphorylation status of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II at serine 5, to confirm target engagement.[1][9]
Q3: I am observing high variability between replicate experiments.
-
Stock Solution Preparation and Storage: Due to potential instability, it is crucial to handle stock solutions properly. Prepare fresh stock solutions in a suitable solvent like DMSO.[3] For long-term storage, aliquoting the powder and storing it at -20°C is recommended.[2] When preparing working solutions, ensure the stock is completely thawed and mixed well before dilution.
-
Pipetting Accuracy: As with any potent small molecule, accurate pipetting is critical, especially when preparing serial dilutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Consistent Experimental Setup: Maintain consistency in all experimental parameters, including cell seeding density, passage number, media composition, and incubation times, to minimize variability between experiments.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BS-181
| Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1, CDK4, CDK6 | >3000 | >140-fold |
Data compiled from multiple sources.[1][3][6][10]
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) |
| Breast Cancer | MCF-7, etc. | 15.1 - 20 |
| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 |
| Gastric Cancer | BGC823, MKN28, SGC-7901, AGS | 17 - 22 |
| Lung, Osteosarcoma, Prostate, Liver | Various | 11.5 - 37.3 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
General Protocol for Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest BS-181 treatment group.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, XTT, or ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
General Protocol for Western Blotting to Detect Phospho-RNA Polymerase II CTD (Ser5):
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 4 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-RNA Polymerase II CTD (Ser5). Also, probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in inhibiting CDK7-mediated pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 10. medkoo.com [medkoo.com]
Optimizing BS-181 Hydrochloride Concentration: A Technical Support Guide
Welcome to the technical support center for BS-181 hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its mechanism of action involves binding to the ATP pocket of CDK7, thereby inhibiting its kinase activity. CDK7 is a crucial component of the cell cycle machinery and transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis (programmed cell death) in cancer cells.[1][3][4][5]
Q2: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.[6][7] However, based on published data, a general starting point and range can be recommended. The half-maximal inhibitory concentration (IC50) for cell growth inhibition typically falls within the range of 11.5 µM to 37.3 µM for various cancer cell lines, including breast, colorectal, lung, osteosarcoma, prostate, and liver cancer.[1] For gastric cancer cell lines, the IC50 has been reported to be between 17 and 22 µM.[5]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[7] For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C for up to one year or -80°C for longer-term storage.[8]
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
To determine the optimal concentration, a dose-response experiment is essential. This typically involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). The endpoint could be cell viability (using an MTT or similar assay), inhibition of a specific signaling pathway (e.g., phosphorylation of a CDK7 substrate), or induction of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect at expected concentrations. | Suboptimal Concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| Short Incubation Time: The duration of treatment may be insufficient to observe an effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. | |
| Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. | |
| High Cell Confluency: Overly confluent cells can be less sensitive to inhibitors. | Ensure cells are in the logarithmic growth phase and at an appropriate confluency. | |
| High levels of cytotoxicity observed, even at low concentrations. | Cell Line Sensitivity: Your cell line may be particularly sensitive to CDK7 inhibition. | Use a lower range of concentrations in your dose-response experiment. |
| Off-Target Effects: At very high concentrations, off-target effects can lead to non-specific toxicity. | Lower the concentration and confirm that the observed phenotype correlates with the inhibition of CDK7. | |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is ≤ 0.1%. | |
| Inconsistent results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect results. | Standardize your cell culture protocols. |
| Pipetting Errors: Inaccurate pipetting can lead to variability, especially during serial dilutions. | Ensure your pipettes are calibrated and use careful pipetting techniques. |
Data Summary
Table 1: In Vitro Inhibitory Activity of BS-181
| Target | IC50 (nM) |
| CDK7 | 21[1][2] |
| CDK2 | 880[1] |
| CDK5 | 3000[1] |
| CDK9 | 4200[1] |
Table 2: IC50 Values for Cell Growth Inhibition by this compound in Various Cancer Cell Lines (72-hour treatment) [1]
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 15.1 - 20 |
| MDA-MB-231 | 15.1 - 20 | |
| Colorectal Cancer | HCT116 | 11.5 - 15.3 |
| HT29 | 11.5 - 15.3 | |
| Lung Cancer | A549 | 11.5 - 37.3 |
| Osteosarcoma | U2OS | 11.5 - 37.3 |
| Prostate Cancer | PC3 | 11.5 - 37.3 |
| Liver Cancer | HepG2 | 11.5 - 37.3 |
| Gastric Cancer | MKN28, SGC-7901, AGS, BGC823 | 17 - 22 (48-hour treatment)[5] |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
BS-181 hydrochloride off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of BS-181 hydrochloride, a selective CDK7 inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Its primary mechanism of action is the inhibition of CDK7, which plays a crucial role in the regulation of the cell cycle and transcription.[3]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for CDK7, it has been shown to inhibit other kinases at higher concentrations. The most notable off-targets are other members of the CDK family.[2][4][5]
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects are concentration-dependent. While the IC50 for CDK7 is 21 nM, the IC50 values for off-target kinases are significantly higher, indicating that off-target effects are more likely to occur at micromolar concentrations of this compound.[2][4][6]
Troubleshooting Guide: Off-Target Effects
This guide provides systematic steps to identify and mitigate potential off-target effects of this compound in your experiments.
Issue: I am observing a phenotype that may not be related to CDK7 inhibition.
This could be due to off-target effects, especially if you are using high concentrations of this compound.
Step 1: Analyze the Dose-Response Relationship
Rationale: On-target effects should typically occur at concentrations consistent with the inhibitor's potency (IC50) for its primary target. Effects observed only at much higher concentrations are more likely to be off-target.
Experimental Protocol: Dose-Response Curve for Cell Viability
-
Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, BGC823 for gastric cancer).[3]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Step 2: Employ a Structurally Unrelated Inhibitor
Rationale: If the observed phenotype is genuinely due to the inhibition of the primary target (CDK7), then a structurally different inhibitor of the same target should produce a similar biological effect.
Experimental Protocol: Orthogonal Validation with a Second Inhibitor
-
Select a Second Inhibitor: Choose a well-characterized CDK7 inhibitor with a different chemical scaffold from this compound (e.g., THZ1).
-
Methodology:
-
Perform a dose-response experiment with the second inhibitor to determine its IC50 in your cellular system.
-
Treat cells with both this compound and the second inhibitor at equipotent concentrations (e.g., their respective IC50 and 5x IC50 values).
-
Assess the key phenotype of interest (e.g., cell cycle arrest, apoptosis, or a specific signaling event).
-
Step 3: Validate with Genetic Approaches
Rationale: Genetically removing or reducing the target protein should mimic the effect of a highly specific inhibitor. If the phenotype observed with this compound is not replicated by knocking out or knocking down CDK7, an off-target effect is likely.
Experimental Protocol: Target Validation using CRISPR-Cas9 Knockout
-
Objective: To determine if the genetic knockout of CDK7 recapitulates the phenotype observed with this compound treatment.
-
Methodology:
-
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting a critical exon of the CDK7 gene into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation and Expansion: Isolate and expand single-cell clones.
-
Knockout Validation: Screen the clones for the absence of the CDK7 protein by Western Blot. Confirm the gene edit by Sanger or next-generation sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the validated CDK7 knockout clones and compare the results to wild-type cells treated with this compound.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target, CDK7, and known off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | 42-fold |
| CDK5 | 3000 | 143-fold |
| CDK9 | 4200 | 200-fold |
Data compiled from multiple sources.[2][4]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and a troubleshooting workflow.
References
Unexpected phenotypes with BS-181 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BS-181 hydrochloride. The information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe variable or no apoptotic response to this compound in our cancer cell line, which is reported to be sensitive. What could be the underlying reason?
A1: While this compound is a potent inducer of apoptosis in many cancer cell lines, the cellular context, particularly the expression of anti-apoptotic proteins, can significantly influence its efficacy. One key factor is the overexpression of B-cell lymphoma 2 (Bcl-2).
-
Troubleshooting Steps:
-
Assess Bcl-2 Expression: Perform a western blot or other protein analysis method to determine the expression level of Bcl-2 in your cell line.
-
Compare with Sensitive Controls: If possible, compare the Bcl-2 levels in your cell line to a cell line known to be sensitive to BS-181-induced apoptosis.
-
Consider Alternative Apoptotic Pathways: Research has shown that BS-181 can induce apoptosis through the extrinsic pathway by upregulating TRAIL, DR4, and DR5.[1][2][3] Investigate the status of these proteins in your cell line.
-
Co-treatment Strategies: If Bcl-2 overexpression is confirmed, consider co-treatment with a Bcl-2 inhibitor to potentially restore sensitivity to BS-181.
-
-
Experimental Evidence: Studies on Jurkat T-ALL cells demonstrated that overexpression of Bcl-2 abrogated BS-181-induced apoptotic events, including caspase activation and PARP cleavage.[1][2][3]
Q2: We are seeing effects on cell migration and invasion after BS-181 treatment, which was not our primary expectation. Is this a known effect?
A2: Yes, inhibition of cell migration and invasion is a documented effect of BS-181 in some cancer models, such as gastric cancer.[4][5] While the primary mechanism of BS-181 is cell cycle arrest and apoptosis through CDK7 inhibition, the downstream consequences of inhibiting this central kinase can impact other cellular processes.
-
Potential Mechanisms:
-
Cell Cycle Modulation: The observed anti-migratory and anti-invasive effects may be a secondary consequence of the G1 cell cycle arrest induced by BS-181.[4]
-
Regulation of Metastasis-Related Proteins: While not fully elucidated, CDK7's role in transcription could mean that BS-181 treatment alters the expression of genes involved in cell motility and invasion.
-
-
Experimental Workflow to Investigate Further:
Q3: We are concerned about off-target effects. How selective is this compound?
A3: this compound is a highly selective inhibitor of CDK7. [6][7]However, like most kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. The most notable off-target kinase is CDK2.
-
Selectivity Profile: BS-181 is over 40-fold more selective for CDK7 than for CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9. [6][7][8]
-
Quantitative Data on Kinase Inhibition:
| Kinase | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | 1x |
| CDK2 | 880 | ~42x less sensitive |
| CDK5 | 3000 | ~143x less sensitive |
| CDK9 | 4200 | ~200x less sensitive |
| CDK1 | >3000 | >143x less sensitive |
| CDK4 | >3000 | >143x less sensitive |
| CDK6 | >3000 | >143x less sensitive |
Data compiled from multiple sources.[6][9][10]
-
Troubleshooting Off-Target Effects:
-
Use the Lowest Effective Concentration: Titrate BS-181 to the lowest concentration that achieves the desired on-target effect (e.g., inhibition of RNA Polymerase II CTD Ser5 phosphorylation) to minimize off-target activity.
-
Include Control Experiments: Use a structurally different CDK7 inhibitor as a control to confirm that the observed phenotype is due to CDK7 inhibition and not a specific off-target effect of BS-181.
-
Monitor CDK2 Activity: If your experimental system is sensitive to CDK2 inhibition, you may want to monitor CDK2-specific substrates.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
This protocol is adapted from a study on the effects of BS-181 on gastric cancer cell lines. [4]
-
Cell Seeding: Seed gastric cancer cells (e.g., MKN28, SGC-7901, AGS, BGC823) in 96-well plates at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is based on methodologies used to study the effects of BS-181 on cancer cells. [4][10]
-
Cell Treatment: Treat cells (e.g., BGC823) with the desired concentrations of BS-181 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases can be quantified.
Signaling Pathways
CDK7 Signaling and the Impact of BS-181
CDK7 is a central regulator of the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and it is a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. BS-181 inhibits these functions.
Caption: BS-181 inhibits CDK7, affecting both cell cycle and transcription.
BS-181 Induced Extrinsic Apoptosis Pathway
In some cellular contexts, BS-181 can trigger apoptosis through the extrinsic, death receptor-mediated pathway.
Caption: Extrinsic apoptosis pathway induced by BS-181.
References
- 1. mdpi.com [mdpi.com]
- 2. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancertools.org [cancertools.org]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
BS-181 Hydrochloride Cytotoxicity in Non-Cancerous Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of BS-181 hydrochloride in non-cancerous cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate the design and interpretation of experiments involving this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs, in turn, regulate cell cycle progression. By inhibiting CDK7, BS-181 can lead to cell cycle arrest and apoptosis (programmed cell death).[2][3][4]
Q2: What is the known cytotoxicity of this compound in non-cancerous cell lines?
A2: Currently, publicly available data on the cytotoxicity of this compound in a wide range of non-cancerous human cell lines is limited. However, one study has reported the half-maximal inhibitory concentration (IC50) in a normal gastric epithelial cell line.
Q3: Does this compound show selectivity for cancer cells over non-cancerous cells?
A3: While comprehensive data is not available, some studies suggest a degree of selectivity. For instance, one study on the anti-leukemic activity of BS-181 found that its combination with recombinant TRAIL (rTRAIL) did not result in synergistic cytotoxicity in normal human peripheral T cells, unlike in leukemia cells. This suggests that normal cells may be less sensitive to the cytotoxic effects of this combination. Further research is needed to establish a definitive selectivity profile across various normal cell types.
Q4: What are the common off-target effects of this compound?
A4: BS-181 is a highly selective inhibitor for CDK7. However, like many kinase inhibitors, it can exhibit some off-target activity at higher concentrations. It has been shown to inhibit CDK2, but at a concentration 35-fold higher than that required for CDK7 inhibition.[2] Researchers should be mindful of potential off-target effects, especially when using high concentrations of the compound.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues that may arise during the assessment of this compound cytotoxicity in non-cancerous cells.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Compound precipitation: this compound may precipitate at high concentrations in the culture medium. | 1. Ensure the cell suspension is homogeneous before and during seeding. Mix the cell suspension gently between pipetting steps. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. 3. Visually inspect the wells after adding the compound to ensure it is fully dissolved. Prepare fresh serial dilutions from a stock solution for each experiment. |
| Low or no apparent cytotoxicity | 1. Low proliferation rate of non-cancerous cells: Many non-cancerous cell lines have a longer doubling time compared to cancer cells. Since BS-181 primarily affects cell cycle progression, its cytotoxic effects may be less pronounced in slowly dividing cells. 2. Insufficient incubation time: The duration of exposure to the compound may not be long enough to induce a cytotoxic response. 3. Incorrect concentration range: The tested concentrations may be too low to elicit a response. | 1. Increase the incubation time with BS-181 to allow for a greater proportion of cells to enter the cell cycle. 2. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. 3. Test a broader range of concentrations, including higher concentrations, based on the available IC50 data for other cell types. |
| Discrepancy between different cytotoxicity assays | Different endpoints measured: Different assays measure different cellular parameters (e.g., metabolic activity in MTT assay vs. membrane integrity in LDH assay). | Use multiple, mechanistically distinct cytotoxicity assays to obtain a more comprehensive understanding of the cellular response to this compound. For example, complement a metabolic assay with an assay that directly measures cell death, such as trypan blue exclusion or a fluorescence-based live/dead assay. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in a non-cancerous cell line.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| RGM-1 | Normal Rat Gastric Mucosal Epithelial Cells | CCK-8 | 48 hours | 6.5 |
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by BS-181 and a general workflow for cytotoxicity experiments.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for determining cytotoxicity.
References
How to control for BS-181 hydrochloride vehicle effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of BS-181 hydrochloride, with a specific focus on controlling for vehicle effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a crucial component of the transcription factor TFIIH and plays a key role in regulating the cell cycle and transcription.[1] By inhibiting CDK7, BS-181 blocks the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA polymerase II, which leads to cell cycle arrest (primarily in the G1 phase) and apoptosis in cancer cells.[1][5][6][7] It has demonstrated anti-tumor activity in various cancer cell lines, including breast, lung, prostate, and colorectal cancer.[1][5]
Q2: What are appropriate vehicles for dissolving this compound?
The choice of vehicle depends on the experimental setup (in vitro vs. in vivo).
-
In Vitro: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[2][5] For cell-based assays, DMSO is a common choice. It is important to use fresh, high-quality DMSO as moisture absorption can reduce solubility.[5]
-
In Vivo: A previously reported formulation for intraperitoneal (i.p.) injection in mice is a mixture of 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline.[8]
Q3: Why is a vehicle control necessary when using this compound?
A vehicle control group is essential in pharmacological studies to distinguish the effects of the drug from any potential effects of the solvent used to dissolve it.[9][10][11] The vehicle itself can sometimes have biological effects, which could be misinterpreted as a drug effect if not properly controlled for.[11] Therefore, the vehicle control group receives the same volume of the vehicle solution without the dissolved this compound.
Q4: How should I prepare the vehicle control?
The vehicle control should be prepared in the exact same manner as the drug solution, but without the addition of this compound. For example, if you are preparing a 10 mg/mL solution of this compound in DMSO for an in vitro experiment, your vehicle control would be 100% DMSO. For the in vivo formulation mentioned above, the vehicle control would be the 10% DMSO, 50 mM HCl, 5% Tween 20, and 85% saline mixture.
Troubleshooting Guide
Issue 1: I am observing toxicity or unexpected effects in my vehicle control group.
-
Possible Cause: The concentration of the vehicle, particularly DMSO, may be too high for your specific cell line or animal model. High concentrations of DMSO can be toxic.
-
Troubleshooting Steps:
-
Reduce Vehicle Concentration: Try to keep the final concentration of DMSO in your in vitro assays as low as possible, typically below 0.5%. You may need to prepare a more concentrated stock of this compound to achieve this.
-
Test Vehicle Toxicity: Before starting your main experiment, perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your experimental system.
-
Choose an Alternative Vehicle: If reducing the concentration is not feasible, consider alternative solvents. This compound is also soluble in water, which is generally less toxic.[2] For in vivo studies, careful formulation is key to minimizing toxicity.
-
Issue 2: The results of my this compound treatment are not significantly different from the vehicle control.
-
Possible Cause 1: Insufficient Drug Concentration or Activity.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure your calculations for the drug concentration are correct.
-
Check Drug Stability: this compound solutions are noted to be unstable and should be prepared fresh.[4]
-
Increase Drug Dose: The IC50 of BS-181 can vary between cell lines, ranging from 11.5 to 37 μM.[5][6] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
-
Possible Cause 2: High Biological Variability.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of replicates or animals per group can help to increase statistical power.
-
Refine Experimental Technique: Ensure consistent handling and treatment of all experimental groups to minimize variability.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | up to 100 mM | [2] |
| DMSO | up to 100 mM | [2] |
| DMSO | 83 mg/mL (~199 mM) | [5] |
| DMF | 5 mg/mL | [12] |
| Ethanol | 12 mg/mL | [12] |
| PBS (pH 7.2) | 10 mg/mL | [12] |
Table 2: Inhibitory Concentration (IC50) of BS-181
| Target | IC50 | Cell Lines/Assay | Reference |
| CDK7 | 21 nM | Cell-free kinase assay | [2][3][6] |
| CDK2 | 880 nM | Cell-free kinase assay | [3][5] |
| CDK5 | 3000 nM | Cell-free kinase assay | [6] |
| CDK9 | 4200 nM | Cell-free kinase assay | [6] |
| Cancer Cell Lines | 11.5 - 37 µM | Various (breast, colorectal, lung, etc.) | [5][6] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vitro Cell Viability Assay
The following workflow illustrates the key steps in performing a cell viability assay with this compound, including the appropriate controls.
Caption: Experimental workflow for a cell-based assay.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound, from CDK7 inhibition to the downstream effects on the cell cycle and apoptosis.
Caption: this compound signaling pathway.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vehicle control: Significance and symbolism [wisdomlib.org]
- 11. reddit.com [reddit.com]
- 12. caymanchem.com [caymanchem.com]
Interpreting unexpected western blot bands with BS-181 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BS-181 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective and potent inhibitor of Cyclin-dependent kinase 7 (CDK7).[1][2][3][4] The half-maximal inhibitory concentration (IC50) for CDK7 is 21 nM.[1][2][3][4]
Q2: What are the known downstream effects of this compound treatment?
Treatment of cells with this compound has been shown to lead to several downstream effects, including:
-
Inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5.[5][6][7]
-
A decrease in the phosphorylation of the Retinoblastoma (Rb) protein.[1]
-
Downregulation of cyclin D1 and the X-linked inhibitor of apoptosis protein (XIAP).[8][9]
-
Induction of G1 phase cell cycle arrest and apoptosis.[1][2][5][6][7][8][9]
-
An increase in the expression of pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[9]
Q3: I am observing unexpected bands in my western blot after treating cells with this compound. What could be the cause?
Unexpected bands in a western blot can arise from a variety of factors. These can be broadly categorized as either related to the biological effects of this compound or due to technical aspects of the western blotting procedure. See the troubleshooting guide below for a detailed approach to interpreting these bands.
Troubleshooting Guide: Interpreting Unexpected Western Blot Bands
The appearance of unexpected bands on a western blot can be a frustrating experience. This guide will help you systematically troubleshoot and interpret these results when using this compound.
Step 1: Characterize the Unexpected Band(s)
First, carefully observe the characteristics of the unexpected band(s):
-
Molecular Weight: Is the band of a higher or lower molecular weight than your target protein?
-
Intensity: Is the band faint or strong? Does its intensity change with the concentration of this compound?
-
Lane Specificity: Does the band appear in all lanes, only in treated lanes, or only in control lanes?
Step 2: Consider Biological Causes Related to this compound
This compound's inhibition of CDK7 can lead to complex downstream cellular responses that might be reflected in your western blot.
-
Higher Molecular Weight Bands:
-
Post-Translational Modifications: Changes in phosphorylation states are a direct consequence of kinase inhibitor treatment. While phosphorylation often results in a slight shift in molecular weight that may not be easily resolved, other modifications could be affected downstream.
-
Protein-Protein Interactions: Some proteins may form complexes that are resistant to denaturation.[10]
-
-
Lower Molecular Weight Bands:
-
Protein Cleavage: BS-181 induces apoptosis, which involves the activation of caspases that cleave numerous cellular proteins.[9] Your target protein might be a substrate for an apoptosis-induced protease.
-
Splice Variants: It is possible that BS-181 treatment could alter splicing patterns, although this is less commonly observed.[10]
-
-
Multiple Bands:
-
Antibody Cross-reactivity with Related Proteins: Your primary antibody may be detecting other proteins that share a similar epitope.[10] BS-181 treatment could alter the expression or accessibility of these cross-reacting proteins.
-
Off-Target Effects: Although BS-181 is highly selective for CDK7, it does have weak activity against CDK2 at higher concentrations (IC50 = 880 nM).[3][4][5][6][7] It's important to consider if the unexpected band could be due to inhibition of other kinases, especially when using high concentrations of the inhibitor.
-
Step 3: Evaluate Technical Aspects of Your Western Blot Protocol
If a biological explanation seems unlikely, the unexpected bands may be artifacts of the western blotting procedure.
| Potential Technical Cause | Recommended Solution(s) |
| Primary Antibody Issues | - Optimize the primary antibody concentration; high concentrations can lead to non-specific binding.[11] - Perform a BLAST search to check for other proteins with similar epitopes to your target. - If available, use a blocking peptide to confirm the specificity of the primary antibody.[10] |
| Secondary Antibody Issues | - Run a control lane with only the secondary antibody to check for non-specific binding.[10] - Decrease the concentration of the secondary antibody.[10] |
| Sample Preparation and Loading | - Ensure you have added fresh protease and phosphatase inhibitors to your lysis buffer to prevent degradation.[10] - Add fresh reducing agent (e.g., DTT or β-mercaptoethanol) to your loading buffer and boil the samples again to ensure complete denaturation.[10] - Reduce the amount of protein loaded onto the gel to minimize overloading artifacts.[11] |
| Blocking and Washing | - Increase the duration or temperature of the blocking step (e.g., 1 hour at room temperature or overnight at 4°C).[11][12] - Consider trying a different blocking agent (e.g., switching from non-fat dry milk to BSA or vice versa).[12] - Increase the number and duration of wash steps to remove non-specifically bound antibodies. |
| Detection | - Reduce the exposure time to avoid detecting faint, non-specific bands.[13] |
Experimental Protocols
General Western Blotting Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cancertools.org [cancertools.org]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: Flow Cytometry Analysis of BS-181 Hydrochloride Treated Cells
Welcome to the technical support resource for researchers utilizing the CDK7 inhibitor, BS-181 hydrochloride. This guide provides detailed protocols, gating strategies, and troubleshooting advice for accurately assessing the effects of BS-181 on cells using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects on cells?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a crucial regulator of both the cell division cycle and transcription.[1] By inhibiting CDK7, BS-181 treatment is expected to cause two primary effects on cancer cell lines:
Q2: Which flow cytometry assays are most appropriate for studying the effects of BS-181?
A2: The two most common and informative assays are:
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining: This assay quantifies the different stages of cell death. It distinguishes between viable cells, early apoptotic cells, and late apoptotic/necrotic cells.[7][8]
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining: This method analyzes the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9] It can also identify a "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[3][5]
Q3: How do I interpret the four quadrants in an Annexin V/PI plot?
A3: The standard interpretation is as follows:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells, where phosphatidylserine (B164497) has flipped to the outer membrane, but the membrane remains intact.[8]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, where the cell membrane has lost its integrity.[8]
-
Upper-Left (Annexin V- / PI+): Typically considered necrotic cells that have lost membrane integrity without initiating the apoptotic pathway.
Q4: Can I fix my cells after Annexin V/PI staining?
A4: It is generally not recommended to fix cells after Annexin V/PI staining.[10] Formaldehyde fixation can disrupt the cell membrane and compromise the Annexin V binding, which is dependent on membrane integrity. If fixation is absolutely necessary, specialized protocols and reagents may be required, but standard procedures should be avoided.
Experimental Protocols
Protocol 1: Apoptosis Detection with Annexin V/PI Staining
This protocol outlines the steps for staining BS-181 treated cells to detect apoptosis.
Materials:
-
Cells treated with this compound and a vehicle control (e.g., DMSO).
-
Annexin V-FITC (or another fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Cold Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of BS-181 for the appropriate duration.
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer. For suspension cells, proceed to the next step. It is crucial to collect the supernatant as it may contain apoptotic cells that have detached.[11]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry. Do not wash the cells after staining.[11][12]
Protocol 2: Cell Cycle Analysis with PI Staining
This protocol is for analyzing cell cycle distribution after BS-181 treatment.
Materials:
-
Cells treated with this compound and a vehicle control.
-
Cold PBS.
-
Cold 70% Ethanol (B145695).
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS with 3.8 mM sodium citrate).[13]
-
RNase A solution (e.g., 100 µg/mL).[9]
-
Flow cytometry tubes.
Procedure:
-
Harvest Cells: Collect approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash cells once with cold PBS, centrifuging at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add 1 mL of cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[9][13]
-
Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes.[9] Cells can be stored in ethanol at -20°C for several weeks.[13]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed, ~850 x g) and discard the ethanol.[9][13] Wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9][14]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[14]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal and a dot plot of pulse height versus pulse area to exclude doublets.[9]
Data Presentation: Expected Outcomes
Treatment with BS-181 is expected to alter the distribution of cells in both apoptosis and cell cycle assays. The tables below summarize hypothetical data for a cancer cell line treated with a vehicle or BS-181 for 24 hours.
Table 1: Apoptosis Assay Results (Annexin V/PI)
| Treatment | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 92% | 4% | 3% |
| BS-181 (15 µM) | 65% | 18% | 15% |
Table 2: Cell Cycle Analysis Results (PI Staining)
| Treatment | Sub-G1 (Apoptotic) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 3% | 55% | 25% | 17% |
| BS-181 (15 µM) | 18% | 70% | 8% | 4% |
Visualizations and Gating Strategies
Signaling Pathway of BS-181 Action
BS-181 inhibits CDK7, a master regulator of the cell cycle and transcription, leading to G1 arrest and apoptosis.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow
This diagram outlines the major steps from cell treatment to data acquisition for both apoptosis and cell cycle analysis.
Caption: Workflow for flow cytometry analysis of BS-181 treated cells.
Gating Strategy for Annexin V/PI
A logical gating strategy is essential for accurate data. This diagram shows a typical sequence for an apoptosis assay.
Caption: Logical gating sequence for an Annexin V/PI apoptosis assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High PI+ cells in vehicle control | 1. Harsh cell handling (over-trypsinization, excessive vortexing).[11][15]2. Cells were not healthy or were overgrown before the experiment.[11]3. Centrifugation speed was too high. | 1. Use a gentle dissociation buffer (e.g., Accutase) or shorter trypsin incubation. Pipette gently.[11]2. Use cells in the logarithmic growth phase.3. Centrifuge at a lower speed (e.g., 300-400 x g). |
| No apoptotic population detected after treatment | 1. BS-181 concentration was too low or incubation time was too short.[11]2. Apoptotic cells detached and were discarded with the supernatant.[11]3. Staining reagent (e.g., Annexin V) was forgotten or has degraded. | 1. Perform a dose-response and time-course experiment to find optimal conditions.2. Always collect the culture medium and combine it with adherent cells before staining.[11]3. Run a positive control (e.g., treat cells with staurosporine) to ensure the kit and protocol are working.[11] |
| Poor resolution in cell cycle histogram | 1. Cell clumping/doublets are present.2. Incomplete RNase digestion, leading to PI staining of RNA.[13]3. Improper fixation. | 1. Add ethanol dropwise while vortexing during fixation.[9][13] Use a doublet discrimination gate (Pulse Width vs. Pulse Area).2. Ensure RNase A is active and incubation is sufficient.3. Use cold 70% ethanol and ensure complete resuspension. |
| Annexin V+ cells "smear" across the PI axis | 1. Compensation between FITC and PI channels is not set correctly.2. Analysis was delayed after staining, allowing early apoptotic cells to progress to late apoptosis. | 1. Use single-stain controls for each fluorochrome to set proper compensation.[11]2. Analyze samples as soon as possible (ideally within one hour) after staining is complete.[11] |
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Problems about detection of apoptotic cells using Annexin V/PI staining - Flow Cytometry [protocol-online.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming BS-181 Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential resistance to BS-181 hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a key component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1] By inhibiting CDK7, BS-181 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a blockage of transcription. This ultimately results in cell cycle arrest, primarily at the G1 phase, and induction of apoptosis in cancer cells.[3][4]
Q2: What are the typical IC50 values for this compound in sensitive cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Generally, it falls within the micromolar range for growth inhibition.
| Cell Line Type | Cancer Type | IC50 Range (µM) |
| Breast Cancer | Breast | 15.1 - 20 |
| Colorectal Cancer | Colorectal | 11.5 - 15.3 |
| Various | Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 |
Data compiled from MedchemExpress and other sources.[3]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to BS-181 have not been extensively documented, a common mechanism of resistance to kinase inhibitors is the activation of bypass signaling pathways. A key pathway implicated in resistance to various targeted therapies is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5][6][7] Constitutive activation of STAT3 can promote cell survival and proliferation, thereby counteracting the effects of CDK7 inhibition.
Another potential mechanism could involve the upregulation of multidrug transporters, such as ABCG2, which has been observed in resistance to other CDK7 inhibitors.[8]
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound.
Problem: Decreased efficacy of this compound in my cell line.
Step 1: Confirm Resistance
-
Action: Perform a dose-response experiment to determine the IC50 of BS-181 in your suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value in the resistant cell line compared to the parental line confirms resistance.
Step 2: Investigate the STAT3 Signaling Pathway
-
Hypothesis: Resistance to BS-181 may be mediated by the activation of the STAT3 signaling pathway.
-
Action: Assess the phosphorylation status of STAT3 at Tyr705 in both sensitive and resistant cells treated with BS-181. An increase in p-STAT3 (Tyr705) in resistant cells would support this hypothesis.
-
Method: Western Blotting (see Experimental Protocols Section 2).
Step 3: Overcoming Resistance with Combination Therapy
-
Rationale: If STAT3 activation is confirmed, co-treatment with a STAT3 inhibitor may restore sensitivity to BS-181.
-
Action: Treat the resistant cells with a combination of BS-181 and a STAT3 inhibitor (e.g., Stattic, Napabucasin).
-
Method: Perform a cell viability assay (e.g., MTT or MTS) with a matrix of concentrations for both drugs to assess for synergistic effects (see Experimental Protocols Section 1).
Experimental Protocols
1. Cell Viability Assay (MTT/MTS) for Combination Therapy
This protocol is designed to assess the synergistic effect of this compound and a STAT3 inhibitor.
Materials:
-
This compound
-
STAT3 inhibitor (e.g., Stattic)
-
96-well plates
-
Cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series for BS-181 and the STAT3 inhibitor.
-
Treatment: Treat the cells with varying concentrations of BS-181 alone, the STAT3 inhibitor alone, and combinations of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
MTT/MTS Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.
-
For MTS: Add MTS reagent and incubate for 1-4 hours.[9]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
2. Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of activated STAT3.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for BS-181 resistance.
Caption: STAT3 activation as a bypass resistance mechanism.
References
- 1. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Optimizing incubation time for BS-181 hydrochloride
Welcome to the technical support center for BS-181 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It functions by blocking the kinase activity of CDK7, which plays a crucial role in two fundamental cellular processes: regulating the cell cycle and controlling transcription.[3][4]
-
Cell Cycle Control: CDK7 is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][5] By inhibiting CDK7, BS-181 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1 phase.[2][6]
-
Transcription Regulation: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[3][4][6] BS-181 inhibits this phosphorylation, thereby disrupting gene expression.
This dual mechanism of inhibiting both cell cycle progression and transcription contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[5][7]
Q2: What are the typical IC50 values for BS-181?
A2: The half-maximal inhibitory concentration (IC50) for BS-181 is highly specific for CDK7. Its potency against various cancer cell lines varies. The tables below summarize key IC50 values.
Table 1: Kinase Inhibitory Profile of BS-181
| Kinase Target | IC50 (nM) | Selectivity vs. CDK7 |
| CDK7 | 21 | - |
| CDK2 | 880 | >40-fold |
| CDK5 | 3000 | >140-fold |
| CDK9 | 4200 | >200-fold |
| CDK1, CDK4, CDK6 | >3000 | >140-fold |
| Data sourced from MedchemExpress and Selleck Chemicals.[2][6][7] |
Table 2: Anti-proliferative Activity of BS-181 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Incubation Time |
| Breast Cancer | MCF-7, etc. | 15.1 - 20.0 | 72 hours |
| Colorectal Cancer | HCT116, etc. | 11.5 - 15.3 | 72 hours |
| Gastric Cancer | BGC823, etc. | 17.0 - 22.0 | 48 hours |
| Lung, Osteosarcoma, Prostate, Liver | Various | 11.5 - 37.3 | 72 hours |
| Data compiled from various sources.[4][6][7] |
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in aqueous solutions like water (up to 100 mM) and PBS (pH 7.2, up to 10 mg/mL), as well as in DMSO (up to 100 mM).[5][8] It is recommended to prepare fresh solutions for each experiment, as solutions may be unstable over time.[1] For stock solutions, dissolve the compound in DMSO at a high concentration (e.g., 10-100 mM), aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q: I am not observing the expected level of cytotoxicity or cell cycle arrest. What factors could be influencing the incubation time and efficacy?
A: Several factors can affect the outcome. Consider the following points, which can help you optimize your incubation time.
-
Cause 1: Suboptimal Concentration: The IC50 values of BS-181 can vary significantly between cell lines (from 11.5 to 37.3 µM).[6][7] A concentration that is effective in one cell line may be suboptimal in another.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM) and narrow it down based on the results.
-
-
Cause 2: Insufficient Incubation Time: The effects of BS-181 are time-dependent. Short incubation periods may be sufficient to observe inhibition of phosphorylation (e.g., 4 hours for RNA Pol II CTD), but longer times are typically required to see downstream effects like cell cycle arrest (24 hours) and significant apoptosis or growth inhibition (48-72 hours).[4][6]
-
Solution: Conduct a time-course experiment. Treat your cells with a fixed, effective concentration of BS-181 and analyze the effects at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
-
Cause 3: Cell Seeding Density: High cell density can reduce the effective concentration of the inhibitor per cell and may lead to contact inhibition, which can interfere with cell cycle analysis.
-
Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Avoid both sparse and overly confluent cultures.
-
-
Cause 4: Compound Instability: As mentioned, BS-181 solutions can be unstable.[1] Using a degraded compound will lead to reduced efficacy.
-
Solution: Always prepare fresh working solutions from a frozen stock just before the experiment. If you suspect your stock is degraded, purchase a new vial.
-
Q: My results are inconsistent between experiments. What should I check?
A: Inconsistent results often stem from variability in experimental conditions.
-
Solution:
-
Standardize Protocols: Ensure every step of your protocol, from cell passage number and seeding density to reagent preparation and incubation times, is consistent.
-
Use Positive and Negative Controls: A positive control (e.g., another known CDK inhibitor) can help verify that your assay system is working. A vehicle control (e.g., DMSO) is essential to rule out solvent effects.
-
Verify Cell Health: Ensure your cells are healthy and free from contamination. Perform regular checks for mycoplasma.
-
Calibrate Equipment: Regularly calibrate pipettes, incubators (for CO2 and temperature), and plate readers to ensure accuracy.
-
Experimental Protocols
Protocol 1: Optimizing BS-181 Incubation Time via MTT Cell Viability Assay
This protocol details how to determine the optimal incubation time for this compound in a specific cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration of BS-181 in complete medium from your DMSO stock. For example, if your final desired concentration is 20 µM, prepare a 40 µM solution.
-
Include a vehicle control (medium with the same final percentage of DMSO as the highest BS-181 concentration).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X BS-181 solution or vehicle control.
-
-
Time-Course Incubation:
-
Incubate separate plates for different time points (e.g., 24, 48, and 72 hours). This avoids disturbing the cells on the longer incubation plates.
-
-
MTT Assay:
-
At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against incubation time to determine the optimal duration for achieving the desired effect.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Preventing degradation of BS-181 hydrochloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of BS-181 hydrochloride to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both cell cycle progression and transcription. By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[1][3][4]
Q2: What is the recommended storage condition for this compound powder?
A2: this compound powder is stable for at least four years when stored at -20°C.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare fresh stock solutions for each experiment, as solutions of this compound are known to be unstable.[2] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. For in vivo experiments, it is advised to prepare the working solution on the same day of use.[1]
Q4: Can I store solutions of this compound for future use?
A4: It is strongly advised to prepare solutions fresh for each experiment.[2] If temporary storage is unavoidable, it should be for a very short duration at -20°C or -80°C, and the solution should be protected from light. However, fresh preparation is the best practice to ensure the compound's integrity.
Q5: What are the potential signs of this compound degradation?
A5: Degradation may not always be visually apparent. However, signs could include a change in the color or clarity of the solution, or the presence of precipitates. The most reliable indicator of degradation is a loss of biological activity, which would be observed as a reduced effect in your experimental assays (e.g., decreased inhibition of cell proliferation or target phosphorylation).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in solution. | Always prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO before each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal solvent for the final dilution in cell culture media. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. Perform a solvent toxicity control experiment. | |
| Precipitate forms when adding this compound to aqueous buffers or media. | Poor solubility of this compound at the working concentration. | The hydrochloride salt form is used to improve aqueous solubility. However, if precipitation occurs, consider vortexing or gentle warming to aid dissolution. Ensure the final pH of the solution is compatible with the compound's solubility. |
| Interaction with components in the buffer or media. | Review the composition of your buffer or media for any components that may react with or reduce the solubility of this compound. | |
| Variability in in vivo experimental results. | Degradation of the compound in the formulation. | For in vivo studies, always prepare the formulation fresh on the day of administration.[1] |
| Improper formulation for the route of administration. | Use a well-established and validated formulation for your chosen route of administration (e.g., intraperitoneal injection). A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the effect of BS-181 on cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (prepared fresh in DMSO and diluted in culture medium) for the desired duration (e.g., 20 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis of CDK7 Pathway
This protocol is based on established methods for analyzing CDK7 pathway inhibition.[6][7][8]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK7 (Thr170), total CDK7, phospho-RNA Polymerase II (Ser5), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: this compound inhibits CDK7, leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for studying the effects of this compound.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, general chemical principles suggest potential pathways for degradation, particularly in solution:
-
Hydrolysis: As a hydrochloride salt of a weakly basic compound, this compound in aqueous solution may be susceptible to hydrolysis, especially with changes in pH.[9][10][11][12] The equilibrium between the protonated (more soluble and stable) and free base form can be shifted by pH. The free base form of the compound is noted to be prone to instability.[1]
-
Oxidation: The pyrazolo[1,5-a]pyrimidine (B1248293) core, a nitrogen-rich heterocyclic system, may be susceptible to oxidative degradation, although specific studies on BS-181 are lacking.
-
Photodegradation: Exposure to light, particularly UV, can be a source of energy for the degradation of complex organic molecules. It is a good practice to protect solutions of this compound from light.
To mitigate these potential degradation pathways, it is crucial to follow the handling and storage recommendations outlined in this guide, with the foremost recommendation being the fresh preparation of solutions for each experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydrolysis of Salts – Introductory Chemistry [pressbooks.openedmb.ca]
- 11. Hydrolysis of Salts | Chemistry for Majors [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting BS-181 hydrochloride precipitation in media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot precipitation issues encountered when using BS-181 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of this compound in cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The final concentration of the compound in the media may be higher than its aqueous solubility. Although this compound is soluble in water and DMSO at high concentrations, its solubility can be affected by the complex composition of cell culture media.[1]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation or precipitation.[2][3]
-
Incorrect Dilution Method: Adding the concentrated stock solution too quickly or into a small volume of media can cause localized high concentrations, leading to precipitation.[4] This is a common issue when diluting a compound from an organic solvent like DMSO into an aqueous solution.[5][6]
-
Media Composition and pH: The pH of the media and the presence of certain components, such as salts and proteins in serum, can influence the solubility of the compound.[2][7]
-
Temperature Fluctuations: Moving media from a warmer temperature (e.g., 37°C incubator) to a cooler one can decrease the solubility of some compounds, causing them to precipitate out of solution.[2][8]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and water are the recommended solvents for preparing high-concentration stock solutions of this compound.[1][9][10] It is crucial to prepare a concentrated stock solution to minimize the final volume of the solvent added to the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[4] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds solubility limit. | - Lower the final concentration of this compound. - Perform a serial dilution to reach the final concentration gradually.[7] |
| Rapid addition of stock solution. | - Add the stock solution drop-wise to the pre-warmed (37°C) media while gently swirling.[4] | |
| Precipitate Forms Over Time | Compound instability at 37°C or interaction with media components. | - Prepare fresh working solutions for each experiment.[11] - Reduce the incubation time if experimentally feasible. - Consider using serum-free media if your cell line allows, as serum proteins can sometimes contribute to precipitation.[2] |
| Cloudy or Hazy Media | Formation of a fine, colloidal suspension. | - Visually inspect the medium before adding it to cells. - Centrifuge the medium at low speed and use the supernatant, though this may alter the effective concentration. |
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 45.34 | 100 | [1][12] |
| DMSO | 25 - 83 | ~50 - 199 | [9][10] |
| PBS (pH 7.2) | 10 | ~24 | [9] |
| Ethanol | 12 | ~29 | [9] |
Note: The molecular weight of BS-181 dihydrochloride (B599025) is 453.45 g/mol and this compound is 416.99 g/mol .[1][13] Solubility may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder using an analytical balance. For 1 mg of this compound (MW: 416.99), you will need 2.4 µL of DMSO to make a 10 mM stock. It is often more practical to weigh a larger amount, for example, 5 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the powder. To make a 10 mM stock with 5 mg of BS-181 HCl, add 119.9 µL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of cell culture media to 37°C.[4]
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution of the stock solution in the pre-warmed media to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:100 to make a 100 µM solution) and then perform a final dilution (1:10) into the bulk of the media.
-
Direct Dilution (Alternative): Alternatively, add the stock solution drop-wise to the pre-warmed media while gently swirling to ensure rapid and uniform mixing.[4] For a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of media), this method can also be effective.
-
Mixing: Mix the working solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.[11]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. BS 181 dihydrochloride | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 13. BS-181 HCl | CAS:1397219-81-6 | CDK7 inhibitor,highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
Best practices for long-term storage of BS-181 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of BS-181 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C.[1][2][3] Some suppliers may recommend storage at +4°C for shorter periods, but -20°C is the most consistently advised temperature for maintaining the compound's integrity over several years.[1][2][4]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, water, and ethanol.[4][5][6][7] For most cell-based assays, a stock solution is typically prepared in DMSO. To prepare a stock solution, reconstitute the solid compound in fresh, anhydrous DMSO.[1] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Note that solutions of this compound are considered unstable, and it is often recommended to prepare fresh solutions for each experiment.[3][5]
Q3: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][6][7][8] It functions as an ATP-competitive inhibitor with an IC50 value of approximately 21 nM for CDK7.[1][6][8] CDK7 plays a dual role in regulating both the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it activates other CDKs (CDK1, CDK2, CDK4, and CDK6) by phosphorylation, thereby promoting cell cycle progression.[9] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is essential for transcription initiation.[9][10] By inhibiting CDK7, BS-181 can induce cell cycle arrest and apoptosis in cancer cells.[10][11]
Q4: Is this compound selective for CDK7?
Yes, this compound displays high selectivity for CDK7. It is over 40-fold more selective for CDK7 than for other CDKs such as CDK1, CDK2, CDK4, CDK5, CDK6, or CDK9.[1][6][8] While it can inhibit CDK2, it does so at a much higher concentration (IC50 of approximately 880 nM).[12]
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: this compound, like many kinase inhibitors dissolved in DMSO, can precipitate when diluted into aqueous cell culture media due to its limited aqueous solubility.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the rest of your culture medium.
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution.
-
Issue 2: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: As solutions are known to be unstable, prepare fresh working solutions from a frozen stock aliquot for each experiment.[3][5]
-
Proper Storage: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions) and protected from light.
-
Activity Confirmation: If degradation is suspected, it is advisable to test the compound on a sensitive positive control cell line to verify its activity.
-
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a thorough dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Time-Course Experiment: The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration.
-
Cell Density: Ensure that cell density is consistent across experiments, as this can influence the apparent potency of the inhibitor.
-
-
Issue 3: High levels of cell death at concentrations intended for cell cycle arrest.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or rapid induction of apoptosis.
-
Troubleshooting Steps:
-
Lower the Concentration: Reduce the concentration of this compound to a range that is more likely to induce cell cycle arrest without causing widespread cytotoxicity. A detailed dose-response analysis is crucial.
-
Shorter Incubation Time: Decrease the duration of the treatment to observe earlier effects, such as cell cycle arrest, before the onset of significant apoptosis.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to quantify the level of apoptosis at different concentrations and time points.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][3] |
| Solution in DMSO | -80°C | Up to 1 year | [1] |
| Solution in DMSO | -20°C | Up to 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥20.85 mg/mL | [7] |
| Water | Soluble to 100 mM (dihydrochloride form) | [4][6] |
| Ethanol | ≥6.49 mg/mL (with sonication) | [7] |
Table 3: In Vitro Inhibitory Activity of BS-181
| Target | IC50 | Reference |
| CDK7 | 21 nM | [1][6][8] |
| CDK2 | 880 nM | [12] |
| CDK1, CDK4, CDK5, CDK6, CDK9 | >1 µM | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK7 Substrate Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound in cells by measuring the phosphorylation of a known CDK7 substrate, the C-terminal domain (CTD) of RNA polymerase II at Serine 5 (p-Pol II Ser5).
-
Cell Seeding and Treatment:
-
Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 4-6 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Pol II (Ser5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total RNA Polymerase II and a loading control like GAPDH or β-actin.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on CDK7.
Caption: Western blot workflow for assessing BS-181 HCl activity.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Anti-Cdk7 Antibody (A85222) | Antibodies.com [antibodies.com]
- 3. Phospho-(Ser) CDKs Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. BS-181 HCl Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Multi-omics investigation reveals functional specialization of transcriptional cyclin dependent kinases in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BS-181 Hydrochloride: A Comparative Guide to a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BS-181 hydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other known CDK7 inhibitors. The information presented herein is supported by experimental data to validate the inhibitory effects of these compounds, offering a valuable resource for cancer research and drug development.
Unveiling the Potency and Selectivity of this compound
This compound is a potent and highly selective inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1][2][3] Its efficacy in targeting CDK7 is demonstrated by a low half-maximal inhibitory concentration (IC50) value, indicating that a small amount of the compound is needed to inhibit 50% of the enzyme's activity.
Comparative Inhibitory Activity
The following table summarizes the in vitro potency of this compound against CDK7 in comparison to other notable CDK7 inhibitors. This data highlights the varying degrees of potency and selectivity among these compounds.
| Inhibitor | Type | CDK7 IC50/Ki | Selectivity Profile |
| This compound | ATP-competitive | 21 nM[1][2] | Highly selective for CDK7. Over 40-fold more selective for CDK7 than for CDK1, 2, 4, 5, 6, or 9.[2][3] |
| Seliciclib (Roscovitine) | ATP-competitive | ~0.48 µM | Broad-spectrum inhibitor targeting CDK1, CDK2, CDK5, CDK7, and CDK9.[4] |
| THZ1 | Covalent | 3.2 nM[1][4] | Potent covalent inhibitor of CDK7; also inhibits CDK12 and CDK13.[1] |
| YKL-5-124 | Covalent | 9.7 nM (CDK7/Mat1/CycH complex)[2][5][6] | Selective for CDK7 over CDK2 and CDK9.[2][5] |
| SY-1365 (Mevociclib) | Covalent | Ki: 17.4 nM, IC50: ~20-84 nM[7][8] | Selective CDK7 inhibitor.[7][9] |
| CT7001 (Samuraciclib) | ATP-competitive | 41 nM[10][11][12] | Selective for CDK7 over CDK1, CDK2, CDK5, and CDK9.[10][11] |
The Dual Impact of CDK7 Inhibition: Cell Cycle Arrest and Transcriptional Repression
CDK7 plays a crucial dual role in cellular function. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[13][14] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in the initiation of transcription.[13][14][15]
Inhibition of CDK7 by compounds like this compound consequently leads to two major downstream effects:
-
Cell Cycle Arrest: By preventing the activation of cell cycle-dependent kinases, CDK7 inhibition halts the progression of the cell cycle, often at the G1/S or G2/M checkpoints.[13][14][16]
-
Transcriptional Repression: Inhibition of RNA polymerase II phosphorylation disrupts the transcription of a wide range of genes, including many oncogenes that are crucial for cancer cell survival and proliferation.[13][15]
Experimental Validation of CDK7 Inhibition
The following protocols outline key experiments used to validate the inhibitory effect of compounds like this compound on CDK7.
Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of a CDK7 inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other CDK7 inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot for Phosphorylated RNA Polymerase II CTD (Ser5)
This protocol detects the phosphorylation status of a key CDK7 substrate, the C-terminal domain of RNA polymerase II at Serine 5.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-phospho-RNA polymerase II CTD (Ser5) (e.g., Abcam ab5131, Bioss BS-6582R).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (e.g., Abcam ab6721) or HRP-conjugated rabbit anti-mouse IgG (e.g., Abcam ab6728, Thermo Fisher 31450).
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Lysis and Quantification: Lyse treated and control cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL detection reagent. Visualize the protein bands using an imaging system. A decrease in the p-RNA Pol II CTD (Ser5) signal indicates successful CDK7 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rabbit anti-Mouse IgG (H+L), HRP (31450) [thermofisher.com]
- 4. THZ1(THZ-1) |CDK7 inhibitor|from DC Chemicals [dcchemicals.com]
- 5. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
BS-181 Hydrochloride: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of BS-181 hydrochloride, a potent CDK7 inhibitor, with other CDK inhibitors, supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action and Target Specificity
BS-181 is a potent and selective inhibitor of CDK7, with an IC50 value of 21 nM.[1][2][3][4] It demonstrates significant selectivity for CDK7, being over 40-fold more selective than for other CDKs such as CDK1, 2, 4, 5, 6, or 9.[2][5][6] The primary mechanism of action for BS-181 involves the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 5, a key substrate of CDK7.[1][6] This inhibition disrupts the transcription process and leads to cell cycle arrest, primarily in the G1 phase, and subsequently induces apoptosis in cancer cells.[1][3][5][7][8]
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro kinase inhibitory potency of this compound in comparison to other CDK inhibitors.
| Inhibitor | Target | IC50 (nM) |
| This compound | CDK7 | 21 [1][2][3][4] |
| CDK2 | 880[1] | |
| CDK5 | 3000[1] | |
| CDK9 | 4200[1] | |
| Roscovitine (Seliciclib) | CDK1 | 140 |
| CDK2 | 70 | |
| CDK5 | 200 | |
| CDK7 | 490 | |
| CDK9 | 40 | |
| Palbociclib (PD-0332991) | CDK4 | 11 |
| CDK6 | 16 | |
| Ribociclib (LEE011) | CDK4 | 10 |
| CDK6 | 39 | |
| Abemaciclib (LY2835219) | CDK4 | 2 |
| CDK6 | 10 |
Cellular Effects: A Comparative Overview
This compound has demonstrated anti-proliferative activity across a panel of cancer cell lines, with IC50 values typically ranging from 11.5 µM to 37.3 µM.[1][5] The cellular effects of BS-181 and other CDK inhibitors are summarized below.
| Inhibitor | Cancer Cell Line | Effect | IC50 (µM) |
| This compound | Breast, Colorectal, Lung, Prostate | G1 arrest, Apoptosis | 11.5 - 37.3[1][5] |
| Gastric Cancer (BGC823) | Increased Caspase-3 & Bax, Decreased Bcl-2 | Not specified[7] | |
| T-ALL (Jurkat) | Upregulation of TRAIL/DR4/DR5, Downregulation of c-FLIP | Not specified[8][9] | |
| Palbociclib | Breast Cancer | G1 arrest | Sub-micromolar range |
| Ribociclib | Breast Cancer | G1 arrest | Sub-micromolar range |
| Abemaciclib | Breast Cancer | G1 arrest | Sub-micromolar range |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation : Prepare serial dilutions of the CDK inhibitor in a kinase buffer with a constant final DMSO concentration (e.g., 1%). Prepare a substrate/ATP mixture containing the appropriate CDK substrate and ATP.[10]
-
Kinase Reaction : In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control. Add 2 µl of the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for a defined period (e.g., 20-60 minutes).[10]
-
Signal Detection : Add 5 µl of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add 10 µl of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Analysis : Read the luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat cells with serial dilutions of the CDK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for a duration that allows for multiple cell doublings (e.g., 72 hours).[10]
-
Signal Detection : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal.[10]
-
Data Analysis : Read the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[10]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting : Treat cells with the CDK inhibitor for the desired time. Harvest both adherent and suspension cells, wash with PBS, and collect the cell pellet.[11][12]
-
Fixation : Resuspend the cell pellet in cold PBS, and while vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[11][12]
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[11][12]
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[11][12]
Western Blotting
-
Protein Extraction : Lyse treated and control cells in a suitable lysis buffer and determine protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting : Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, CDK7, Cyclin D1) overnight at 4°C.[11][12]
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: BS-181 Hydrochloride vs. Roscovitine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides a comprehensive, data-driven comparison of two notable cyclin-dependent kinase (CDK) inhibitors: BS-181 hydrochloride and roscovitine (B1683857).
This objective analysis delves into their respective mechanisms of action, target selectivity, and cellular effects, supported by experimental data. We also provide detailed protocols for key assays to facilitate the evaluation of these and other kinase inhibitors in your own research.
At a Glance: Key Differences
| Feature | This compound | Roscovitine (Seliciclib) |
| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | Broad-spectrum CDK inhibitor |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Key Cellular Effects | G1 phase cell cycle arrest, apoptosis, inhibition of transcription | Cell cycle arrest (G1, G2/M), apoptosis |
Mechanism of Action and Target Selectivity
Both this compound and roscovitine function as ATP-competitive inhibitors, targeting the ATP-binding pocket of their respective kinase targets to prevent the phosphorylation of downstream substrates. However, their selectivity profiles diverge significantly.
This compound is a highly selective inhibitor of CDK7.[1] CDK7 plays a dual role in both cell cycle progression, by activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, and in the regulation of transcription as a component of the transcription factor TFIIH.[2] By selectively inhibiting CDK7, BS-181 effectively blocks both of these crucial cellular processes.
Roscovitine , also known as seliciclib, is a broader spectrum CDK inhibitor, demonstrating activity against CDK1, CDK2, CDK5, and CDK7.[3][4] Its inhibitory action on CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions, while its effect on CDK5 has implications in neurobiology.[3]
The superior selectivity of BS-181 for CDK7 is a key differentiator. In a direct comparison, BS-181 inhibited CDK7 activity with an IC50 of 0.019 μM, whereas roscovitine's IC50 for CDK7 was 0.48 μM.[5]
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and roscovitine against a panel of cyclin-dependent kinases.
Table 1: Inhibitory Concentration (IC50) of BS-181 and Roscovitine against CDKs
| Kinase Target | BS-181 IC50 (µM) | Roscovitine IC50 (µM) |
| CDK7/cyclin H | 0.021[1] | 0.48[5] |
| CDK1/cyclin B | >10[5] | 0.65[6] |
| CDK2/cyclin A | 0.88[1] | 0.7[6] |
| CDK2/cyclin E | - | 0.7[6] |
| CDK4/cyclin D1 | >10[5] | >100[6] |
| CDK5/p25 | 3.0[1] | 0.2[6] |
| CDK6/cyclin D3 | >10[5] | >100[6] |
| CDK9/cyclin T1 | 4.2[1] | 0.8[7] |
Data compiled from multiple sources, and experimental conditions may vary.
Table 2: Cellular Activity of BS-181 and Roscovitine
| Cell Line | Cancer Type | Compound | IC50 for Cell Growth (µM) |
| BGC823 | Gastric Cancer | BS-181 | ~15 (approx.)[5] |
| BGC823 | Gastric Cancer | Roscovitine | ~30 (approx.)[5] |
| Various | Various | BS-181 | 11.5 - 37[1] |
| Various | Various | Roscovitine | ~16 (average)[6] |
IC50 values for cell growth can vary significantly based on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the evaluation and comparison of kinase inhibitors.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.
1. Materials:
-
Purified recombinant CDK/cyclin enzyme (e.g., CDK7/cyclin H)
-
Kinase-specific substrate (e.g., a peptide substrate with a phosphorylation site for the kinase)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
[γ-³³P]ATP
-
Test compounds (this compound, roscovitine) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Stop the reaction and spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
1. Materials:
-
Cancer cell line of interest (e.g., BGC823)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, roscovitine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with the inhibitors.
1. Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
2. Procedure:
-
Harvest cells after treatment with the test compounds.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide highlights the distinct profiles of this compound and roscovitine. This compound emerges as a highly potent and selective inhibitor of CDK7, offering a targeted approach to inhibiting both transcription and cell cycle progression. Roscovitine, while a valuable tool for studying a broader range of CDKs, exhibits less selectivity. The choice between these inhibitors will ultimately depend on the specific research question and the desired biological outcome. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and design robust experiments in the field of kinase inhibitor research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibitors: BS-181 Hydrochloride vs. Seliciclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of drugs. By targeting the enzymes that regulate the cell cycle, these inhibitors can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides an objective comparison of two notable CDK inhibitors, BS-181 hydrochloride and seliciclib (also known as R-roscovitine or CYC202), focusing on their efficacy, mechanism of action, and the experimental data supporting their potential.
At a Glance: Key Differences
This compound is a potent and highly selective inhibitor of CDK7. In contrast, seliciclib exhibits a broader spectrum of activity, targeting multiple CDKs including CDK2, CDK7, and CDK9. This fundamental difference in their target profiles underpins their distinct biological effects and potential therapeutic applications.
Quantitative Efficacy Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound and seliciclib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK7 | 21[1][2][3] |
| CDK2 | 880[1] | |
| CDK5 | 3000[1] | |
| CDK9 | 4200[1] | |
| Seliciclib | CDK2/cyclin E | 100[4] |
| CDK5/p35 | 160[4] | |
| Cdc2/cyclin B | 650[4] | |
| CDK7/cyclin H | 490[4] | |
| CDK9/cyclin T | 810[5] |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Various Breast Cancer Lines | Breast Cancer | 15.1 - 20[1] |
| Various Colorectal Cancer Lines | Colorectal Cancer | 11.5 - 15.3[1] | |
| Various Lung, Osteosarcoma, Prostate, and Liver Cancer Lines | Various | 11.5 - 37.3[1] | |
| Seliciclib | Multiple Myeloma (MM.1S, OPM2, RPMI, U266, Dox-40, LR5, MM1.R) | Multiple Myeloma | 15 - 25[6][7] |
| Nasopharyngeal Carcinoma (CEN-1, CNE-2, HK-1, HONE-1) | Nasopharyngeal Carcinoma | 13.79 - 22.10[8] |
Note: The data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
Mechanism of Action and Signaling Pathways
Both BS-181 and seliciclib exert their anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle progression and transcription.
This compound primarily targets CDK7. CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs such as CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation. By inhibiting CDK7, BS-181 disrupts both cell cycle progression and transcription, leading to G1 cell cycle arrest and apoptosis[1][9][10].
Seliciclib has a broader inhibitory profile, affecting CDK2, CDK7, and CDK9. Inhibition of CDK2, which partners with cyclin E and cyclin A, directly blocks the G1/S and S phase transitions of the cell cycle. Similar to BS-181, its inhibition of CDK7 affects transcription. Furthermore, by inhibiting CDK9, a component of the positive transcription elongation factor b (P-TEFb), seliciclib potently suppresses transcription elongation. This transcriptional inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells[5][6][7].
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and seliciclib are provided below.
In Vitro Kinase Assay
This assay quantifies the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified CDK enzyme (e.g., CDK7/Cyclin H/MAT1), a specific substrate peptide, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (BS-181 or seliciclib) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or seliciclib for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or seliciclib for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Summary and Conclusion
This compound and seliciclib are both promising CDK inhibitors with distinct profiles. BS-181's high selectivity for CDK7 suggests its potential as a targeted therapy with a specific mechanism of action, potentially leading to a more favorable therapeutic window. Seliciclib's broader spectrum of activity against multiple CDKs may offer advantages in overcoming certain resistance mechanisms but could also be associated with a different toxicity profile.
The choice between these inhibitors for further research and development will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic strategy. The experimental data and protocols presented in this guide provide a foundation for researchers to design and conduct further comparative studies to elucidate the full potential of these compounds in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seliciclib in malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of BS-181 Hydrochloride's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BS-181 hydrochloride, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with alternative compounds. The information presented is supported by experimental data from peer-reviewed literature and public databases, offering a comprehensive resource for validating the mechanism of action of BS-181 and similar molecules.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high selectivity for CDK7, a key regulator of the cell cycle and transcription. Its mechanism of action involves the inhibition of CDK7's kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of BS-181 against other known CDK inhibitors, including the less selective compound Roscovitine and other selective CDK7 inhibitors such as THZ1, YKL-5-124, and SY-1365 (Mevociclib). The comparative data is presented in tabular format for clarity, followed by detailed experimental protocols for key validation assays.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of BS-181 and Comparators
| Compound | CDK7 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK9 (nM) | CDK12 (nM) | CDK13 (nM) |
| This compound | 21 | >3000 | 880 | >3000 | 3000 | >3000 | 4200 | - | - |
| Roscovitine | 480 | ~700 | ~700 | >100000 | ~200 | - | ~600 | - | - |
| THZ1 | 3.2 | - | - | - | - | - | - | Inhibits | Inhibits |
| YKL-5-124 | 9.7 | - | 1300 | - | - | - | 3020 | >1000 | >1000 |
| SY-1365 (Mevociclib) | 20-22 | - | >2000 | - | - | - | >2000 | >2000 | - |
Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: Cellular Activity of BS-181 and Comparators in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Potency (IC50/GI50) | Observed Effects |
| This compound | BGC823 | Gastric Cancer | 17-22 µM | G1 cell cycle arrest, apoptosis |
| This compound | MCF-7 | Breast Cancer | 15.1-20 µM | Inhibition of RNA Pol II CTD phosphorylation, G1 arrest, apoptosis |
| Roscovitine | Various | Various | µM range | Cell cycle arrest, apoptosis |
| THZ1 | Various | Various | nM range | Transcriptional repression, apoptosis |
| YKL-5-124 | Various | Various | nM range | Predominantly cell cycle arrest |
| SY-1365 (Mevociclib) | Various | Various | nM range | Transcriptional repression, apoptosis |
Mandatory Visualization
Signaling Pathway of CDK7 Inhibition
In Vitro Specificity of BS-181 Hydrochloride: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective in vitro comparison of BS-181 hydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other known CDK inhibitors, Roscovitine and THZ1. The following data and protocols are intended to offer a clear, evidence-based assessment of this compound's specificity and performance.
This compound is a potent and highly selective inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its specificity is a critical attribute, minimizing off-target effects and enhancing its potential as a targeted therapeutic agent. To quantitatively assess this specificity, we compare its inhibitory activity with that of Roscovitine, a broader-spectrum CDK inhibitor, and THZ1, a covalent CDK7 inhibitor.
Comparative Kinase Inhibition Profile
The in vitro efficacy of this compound was evaluated against a panel of kinases and compared to Roscovitine and THZ1. The half-maximal inhibitory concentration (IC50) values, collated from various studies, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Roscovitine IC50 (nM) | THZ1 IC50 (nM) |
| CDK7 | 21 | 800 | 3.2 |
| CDK1 | >3000 | 650 | - |
| CDK2 | 880 | 700 | - |
| CDK4 | >3000 | >100000 | - |
| CDK5 | 3000 | 160-280 | - |
| CDK6 | >3000 | >100000 | - |
| CDK9 | 4200 | - | - |
| ERK1 | - | 34000 | - |
| ERK2 | - | 14000 | - |
This data clearly illustrates the high potency and selectivity of this compound for CDK7. While THZ1 is more potent against CDK7, BS-181 demonstrates a favorable selectivity profile with significantly less activity against other CDKs compared to the broader-spectrum inhibitor Roscovitine. It is important to note that THZ1 is a covalent inhibitor, which contributes to its high potency.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on CDK7 activity.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to achieve the desired final concentrations.
-
Prepare a solution of recombinant CDK7/Cyclin H/MAT1 complex in kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the CDK7 enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Add the detection reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a DMSO-treated control group.
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blot Analysis
This technique is used to measure the levels of specific proteins and their phosphorylation status to confirm the mechanism of action of the inhibitor.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the inhibitor at various concentrations and for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-CDK7, total CDK7, or downstream targets like phospho-RNA Polymerase II).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band
-
Unveiling the Selectivity of BS-181 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of BS-181 hydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison with alternative CDK7 inhibitors, supported by experimental data, to facilitate informed decisions in research and development.
Executive Summary
This compound is a potent and selective, ATP-competitive, non-covalent inhibitor of CDK7, a key regulator of the cell cycle and transcription. Understanding its kinase selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide presents a thorough examination of BS-181's cross-reactivity against a broad panel of kinases and compares its performance with other notable CDK7 inhibitors, including both non-covalent and covalent alternatives.
Comparative Analysis of Kinase Inhibition
The selectivity of this compound has been evaluated against a comprehensive panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of BS-181 and other prominent CDK7 inhibitors against a selection of cyclin-dependent kinases.
| Kinase | BS-181 | Roscovitine | THZ1 | SY-1365 |
| CDK7 | 21 nM | 480 nM | 3.2 nM | 84 nM |
| CDK1 | >10,000 nM | 650 nM | >10,000 nM | >2,000 µM |
| CDK2 | 880 nM | 700 nM | 1,500 nM | >2,000 µM |
| CDK4 | >10,000 nM | >100,000 nM | >10,000 nM | >2,000 µM |
| CDK5 | 3,000 nM | 200 nM | >10,000 nM | >2,000 µM |
| CDK6 | >10,000 nM | >100,000 nM | >10,000 nM | >2,000 µM |
| CDK9 | 4,200 nM | 40 nM | 150 nM | >2,000 µM |
Data Interpretation: BS-181 demonstrates high selectivity for CDK7, with an IC50 value of 21 nM.[1] It exhibits significantly lower potency against other CDKs, with the closest off-target activity against CDK2 at 880 nM, representing a greater than 40-fold selectivity for CDK7 over CDK2.[2] In comparison, the first-generation CDK inhibitor Roscovitine shows broader activity across multiple CDKs. Covalent inhibitors like THZ1 are highly potent against CDK7 but also show activity against other kinases such as CDK9. SY-1365, another covalent inhibitor, displays high selectivity for CDK7.
Comprehensive Cross-Reactivity Profile (Kinome Scan)
To provide a broader perspective on its selectivity, BS-181 was profiled against a large panel of kinases in a KINOMEscan assay. The results from the HMS LINCS Project provide a comprehensive dataset of the binding interactions of BS-181 with 440 kinases. This extensive screening confirms the high selectivity of BS-181 for CDK7, with minimal off-target binding at physiologically relevant concentrations. The detailed dataset can be accessed through the HMS LINCS Project website. This level of detail is critical for distinguishing on-target from off-target cellular effects in experimental settings.
Experimental Protocols
The determination of kinase inhibition, specifically the IC50 values, is a critical component of characterizing any kinase inhibitor. Below is a detailed protocol for a typical in vitro kinase inhibition assay used to assess the potency of compounds like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in a solution following a kinase reaction. The less active the kinase (due to inhibition), the more ATP will be left. This remaining ATP is then used in a luciferase-catalyzed reaction to produce light, with the luminescence being proportional to the amount of ATP.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
This compound (or other inhibitors) dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100-fold higher than the expected final assay concentration.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the recombinant CDK7 enzyme to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for CDK7.
-
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Detection:
-
Add 5 µL of the ATP detection reagent's "stop" solution to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of the "detection" reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin (B1168401) for the light-producing reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by BS-181.
Caption: Experimental workflow for determining kinase inhibition using a luminescence-based assay.
References
Reproducibility of Experiments Using BS-181 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor, with other relevant CDK inhibitors. The information presented is collated from various studies to offer a comprehensive overview of its performance and to provide detailed protocols for key experiments, ensuring that researchers can reliably reproduce and build upon existing findings.
Comparative Performance of CDK Inhibitors
The efficacy and selectivity of this compound are best understood in the context of other CDK inhibitors. The following tables summarize the inhibitory concentrations (IC50) of BS-181 and its alternatives against various cyclin-dependent kinases.
Table 1: IC50 Values of this compound and Alternatives against CDKs
| Compound | CDK7 (nM) | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK9 (nM) | Reference |
| BS-181 | 21 | >3000 | 880 | >3000 | 3000 | >3000 | 4200 | [1] |
| Roscovitine (Seliciclib) | 480 | ~200-700 | ~200-700 | >100000 | ~200-700 | >100000 | ~200-700 | [2][3] |
| THZ1 | 3.2 | - | - | - | - | - | - | [4] |
| YKL-5-124 | 9.7 | - | - | - | - | - | - | [5] |
Table 2: Anti-proliferative Activity (IC50) of BS-181 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 15.1 - 20 | [1] |
| BGC823 | Gastric Cancer | Not Specified | [6] |
| Various | Colorectal, Lung, Osteosarcoma, Prostate, Liver | 11.5 - 37.3 | [1] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of BS-181 Hydrochloride with Novel CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the CDK7 inhibitor BS-181 hydrochloride with a selection of novel, clinically relevant CDK7 inhibitors: Samuraciclib (CT-7001), SY-5609, THZ1, and Q901. The objective is to furnish researchers with the necessary information to make informed decisions regarding the selection of a suitable CDK7 inhibitor for their preclinical and translational research.
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation. The inhibitors discussed herein represent different modalities of CDK7 inhibition, offering distinct profiles of potency, selectivity, and cellular activity.
Data Presentation
The following tables summarize the key quantitative data for this compound and the selected novel CDK7 inhibitors.
Table 1: Biochemical Potency and Selectivity of CDK7 Inhibitors
| Inhibitor | Type | Mechanism of Action | CDK7 IC50/Kd | CDK2 IC50 | CDK9 IC50 | CDK12 IC50 | Fold Selectivity (CDK2/CDK7) |
| BS-181 HCl | Non-covalent | ATP-competitive | 21 nM[1][2] | 880 nM[2] | 4200 nM[2] | >10,000 nM | ~42 |
| Samuraciclib (CT-7001) | Non-covalent | ATP-competitive | 41 nM[3][4][5] | 578 nM[3][4] | 1230 nM[6] | - | ~14 |
| SY-5609 | Non-covalent | ATP-competitive | 0.065 nM (Kd)[7] | 2600 nM (Ki)[7] | 960 nM (Ki)[7] | 870 nM (Ki)[7] | >40,000 |
| THZ1 | Covalent | Irreversible | 3.2 nM[8][9] | - | - | Inhibits[8] | - |
| Q901 | Covalent | Irreversible | 10 nM[10] | - | - | - | Highly Selective |
Table 2: Cellular Activity of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | Proliferation IC50/GI50 | Observed Effects |
| BS-181 HCl | MCF-7 (Breast) | 15.1-20 µM[2] | G1 cell cycle arrest, apoptosis[2] |
| HCT116 (Colorectal) | 11.5-15.3 µM[2] | - | |
| Samuraciclib (CT-7001) | HCT116 (Colorectal) | 0.2-0.3 µM (GI50)[3] | G2/M cell cycle arrest, apoptosis[3] |
| MCF-7 (Breast) | 0.18 µM (GI50)[3] | - | |
| SY-5609 | HCC70 (Breast, TNBC) | 5.6 nM (EC50)[7] | G2/M cell cycle arrest, apoptosis[7] |
| OVCAR3 (Ovarian) | 6-17 nM | Apoptosis, cell cycle arrest | |
| THZ1 | Jurkat (T-ALL) | 50 nM[9] | Inhibition of RNAPII phosphorylation, apoptosis[9][11] |
| A549 (NSCLC) | ~200 nM | Transcriptional repression, apoptosis[12] | |
| Q901 | OVCAR3 (Ovarian) | 45 nM[10] | Cell cycle arrest[10] |
| DU145 (Prostate) | 68 nM[10] | Cell cycle arrest[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and direct comparison of results.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compounds (this compound and novel inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the recombinant CDK7 enzyme to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration close to the Km for CDK7) and the substrate.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (GI50) of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or similar
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis
Objective: To determine the effect of a compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by a compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualization
Caption: CDK7's dual role in cell cycle and transcription.
Caption: General workflow for evaluating CDK7 inhibitors.
Caption: Mechanisms of action for CDK7 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. | BioWorld [bioworld.com]
- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptomic Aftermath: A Guide to Validating BS-181 Hydrochloride's Downstream Effects with RNA-Seq
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BS-181 hydrochloride's performance against other CDK7 inhibitors. We delve into the validation of its downstream effects, with a special focus on the powerful application of RNA sequencing (RNA-seq).
This compound is a potent and highly selective, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[5] By inhibiting CDK7, BS-181 effectively disrupts these processes in cancer cells, leading to cell cycle arrest and apoptosis.[3][6][7] This guide will explore the methodologies to validate these downstream effects, comparing the insights gained from RNA-seq with those from alternative approaches.
Performance Comparison: this compound vs. Alternative CDK7 Inhibitors
BS-181 distinguishes itself through its high selectivity for CDK7. While other compounds exist, they often present different binding mechanisms or selectivity profiles. A clear understanding of these differences is crucial for interpreting experimental outcomes.
| Inhibitor | Type | Target Selectivity | Noted Downstream Effects | Reference |
| This compound | Non-covalent | Highly selective for CDK7 over other CDKs. | Inhibition of RNA Polymerase II phosphorylation, cell cycle arrest, apoptosis, downregulation of Cyclin D1 and XIAP. | [3][4][5][7] |
| THZ1 | Covalent | Selective for CDK7, but also targets CDK12/13. | Broad transcriptional suppression, downregulation of MYC, induction of apoptosis. | [8][9] |
| YKL-5-124 | Covalent | Highly selective for CDK7 with no off-target effects on CDK12/13. | Inhibition of CDK1 and CDK2 phosphorylation, cell cycle arrest at G1/S phase. | [10] |
| Samuraciclib (CT-7001) | Non-covalent | Selective for CDK7. | Currently in clinical trials; demonstrates anti-tumor effects in breast and colorectal cancer models. | [1][2][11] |
| SY-1365 | Covalent | Selective for CDK7. | Suppression of MYC signaling, induction of apoptosis. | [12] |
Validating Downstream Effects: The Power of RNA-Seq
RNA-seq provides a global, unbiased view of the transcriptomic changes induced by a compound, offering a deep dive into its mechanism of action. While direct RNA-seq data for BS-181 is not yet widely published, studies on other CDK7 inhibitors provide a strong indication of the expected outcomes.
Anticipated RNA-Seq Results with this compound:
Based on its known mechanism, RNA-seq analysis of cells treated with this compound is expected to reveal:
-
Widespread Transcriptional Modulation: Due to the inhibition of RNA Polymerase II, a general dampening of transcription is anticipated.
-
Downregulation of Cell Cycle Genes: Key genes promoting cell cycle progression, particularly those involved in the G1/S transition, are likely to be downregulated.
-
Modulation of Apoptosis-Related Genes: An upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes would be consistent with observed cellular effects.
-
Suppression of Oncogenic Transcription Factors: A key target of CDK7-mediated transcription is the MYC oncogene. Significant downregulation of MYC and its target genes is a probable outcome.[8][12]
Experimental Workflow for RNA-Seq Validation
The following diagram outlines a typical workflow for validating the downstream effects of this compound using RNA-seq.
Detailed Experimental Protocols
A successful RNA-seq experiment hinges on meticulous execution. Below are key protocols.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to cell cycle or transcriptional inhibitors.
-
Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO). Include multiple biological replicates for each condition.
-
Incubation: Incubate cells for a duration sufficient to observe transcriptional changes (e.g., 6, 12, or 24 hours).
RNA Extraction and Quality Control
-
Extraction: Isolate total RNA using a reputable commercial kit or a TRIzol-based method.
-
Quality Control: Assess RNA integrity using a bioanalyzer. An RNA Integrity Number (RIN) of 8 or higher is recommended for optimal results.[13] Quantify RNA concentration using a spectrophotometer.
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Library Construction: Prepare sequencing libraries using a strand-specific RNA-seq library preparation kit. This involves fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a sufficient depth (typically 20-30 million reads per sample for differential expression analysis).[14][15]
Alternative Validation Methods
While RNA-seq provides a global view, other methods are essential for validating specific findings and understanding the functional consequences of BS-181 treatment.
| Method | Purpose | Typical Experiment |
| Western Blotting | To validate changes in protein expression levels of key downstream targets. | Probe for proteins involved in cell cycle (e.g., Cyclin D1, p21), apoptosis (e.g., BAX, BCL-2, cleaved Caspase-3), and transcriptional regulation (e.g., p-RNA Pol II, c-MYC). |
| RT-qPCR | To validate differential expression of specific genes identified by RNA-seq. | Design primers for a selection of upregulated and downregulated genes of interest to confirm the RNA-seq findings. |
| Cell Cycle Analysis | To confirm the effect of BS-181 on cell cycle progression. | Use flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells in G1, S, and G2/M phases. |
| Apoptosis Assays | To quantify the induction of programmed cell death. | Employ methods such as Annexin V/PI staining followed by flow cytometry, or assays to measure caspase activity. |
| Phosphoproteomics | To identify changes in protein phosphorylation downstream of CDK7 inhibition. | Use mass spectrometry-based approaches to identify and quantify changes in the phosphoproteome, providing direct evidence of kinase activity modulation.[16][17] |
Signaling Pathway Overview
The following diagram illustrates the central role of CDK7 and the points of intervention by this compound.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK7 inhibitor BS-181 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 6. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 16. researchgate.net [researchgate.net]
- 17. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of BS-181 Hydrochloride: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the molecular target of BS-181 hydrochloride, a selective inhibitor of Cyclin-dependent kinase 7 (CDK7). A central focus is placed on the use of knockout (KO) cell lines as a gold-standard genetic approach, while also presenting alternative biochemical and biophysical methods for a holistic view of target engagement strategies. Experimental data, where available, is presented to support the comparison.
Introduction to this compound and its Target, CDK7
This compound is a potent and selective inhibitor of CDK7, a key enzyme involved in the regulation of both the cell cycle and transcription.[1] It exhibits an in vitro IC50 of 21 nM for CDK7, with significantly lower potency against other cyclin-dependent kinases.[1] By inhibiting CDK7, BS-181 disrupts the phosphorylation of CDK7 substrates, including the C-terminal domain (CTD) of RNA polymerase II, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] Validating that the observed cellular effects of BS-181 are indeed a direct consequence of CDK7 inhibition is a critical step in its development as a therapeutic agent.
The Gold Standard: Target Validation with Knockout Cell Lines
The most definitive method to validate that a drug's cellular activity is mediated through a specific target is to assess its effect in cells where that target has been genetically removed. The use of CRISPR-Cas9 technology to generate knockout (KO) cell lines has become a cornerstone of modern drug target validation.
The Principle
If this compound's anti-proliferative and pro-apoptotic effects are on-target, then a cell line lacking CDK7 should be resistant to the compound. In other words, the absence of the target should phenocopy the effect of the inhibitor at saturating concentrations and render the inhibitor ineffective.
Experimental Workflow for CDK7 Knockout and BS-181 Validation
The following diagram illustrates the typical workflow for validating the target of this compound using CDK7 knockout cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancertools.org [cancertools.org]
- 4. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of BS-181 Hydrochloride's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of BS-181 hydrochloride against established alternative treatments for breast and gastric cancers. The information is supported by experimental data from publicly available research.
Overview of this compound
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription, making it a compelling target for cancer therapy. By inhibiting CDK7, BS-181 disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][5] The hydrochloride salt form is often used to improve the compound's stability.[5]
Comparative Analysis of In Vitro Anti-Cancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care therapies in various cancer cell lines. Lower IC50 values indicate greater potency.
Breast Cancer
| Compound | Cell Line | Receptor Status | IC50 (µM) | Citation(s) |
| This compound | MCF-7 | ER+, PR+, HER2- | 15.1 - 20 | [5] |
| This compound | MDA-MB-231 | ER-, PR-, HER2- | 15.1 - 20 | [5] |
| This compound | T47D | ER+, PR+, HER2- | 15.1 - 20 | [5] |
| This compound | ZR-75-1 | ER+, PR+, HER2- | 15.1 - 20 | [5] |
| Tamoxifen | MCF-7 | ER+, PR+, HER2- | 4.506 µg/mL (~12.1 µM) | [6] |
| 4-Hydroxytamoxifen | MCF-7 | ER+, PR+, HER2- | 19.35 - 21.42 | [7] |
| Trastuzumab | SK-BR-3 | HER2+ | 100 ng/mL (~0.0007 µM) | [8] |
| Trastuzumab | SK-BR-3 | HER2+ | 40 µg/mL (~0.28 µM) | [9] |
Gastric Cancer
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MKN28 | 17 - 22 | [10] |
| This compound | SGC-7901 | 17 - 22 | [10] |
| This compound | AGS | 17 - 22 | [10] |
| This compound | BGC823 | 17 - 22 | [10] |
| 5-Fluorouracil (B62378) | AGS | 22.1 - 45.9 | [11][12] |
| 5-Fluorouracil | MKN-45 | Not specified | [13] |
| Cisplatin | MKN-45 | ~7 | [14] |
| Cisplatin | AGS | Not specified | [13] |
In Vivo Anti-Cancer Activity
In a study using a mouse xenograft model with MCF-7 breast cancer cells, intraperitoneal administration of BS-181 at 10 mg/kg/day and 20 mg/kg/day for 14 days resulted in a 25% and 50% reduction in tumor growth, respectively, compared to the control group.[5] These findings suggest that BS-181 exhibits dose-dependent anti-tumor activity in vivo.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BS-181 and a typical experimental workflow for evaluating its anti-cancer properties.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing anti-cancer activity.
Experimental Protocols
CDK7 Kinase Assay (In Vitro)
This assay measures the ability of BS-181 to inhibit the enzymatic activity of CDK7.
-
Reagents: Recombinant human CDK7/CycH/MAT1 complex, a suitable kinase substrate (e.g., a peptide with a phosphorylation site for CDK7), ATP, kinase assay buffer, and this compound.
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK7 enzyme, and the substrate peptide in the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percentage of inhibition for each BS-181 concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT)
This assay determines the effect of BS-181 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents: Cancer cell lines (e.g., MCF-7 for breast cancer, AGS for gastric cancer), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, this compound, and MTT or XTT reagent.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.
-
Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with BS-181.
-
Reagents: Cancer cell lines, cell culture reagents, this compound, Annexin V-FITC (or another fluorescent conjugate), and Propidium Iodide (PI).
-
Procedure:
-
Treat cancer cells with this compound at various concentrations for a defined period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of BS-181 in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line (e.g., MCF-7), Matrigel (optional), this compound, and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse. For estrogen-dependent cell lines like MCF-7, estrogen supplementation is required.[15][16][17]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at predetermined doses and schedules. The control group receives a vehicle solution.
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of BS-181.
-
Clinical Trial Status
As of the latest search, no specific clinical trial identifiers for this compound were found. However, several other selective CDK7 inhibitors are currently in various phases of clinical trials for the treatment of solid tumors, including breast cancer. This indicates that CDK7 is a clinically relevant and actively pursued target for cancer therapy.
Conclusion
The available data indicates that this compound is a potent and selective inhibitor of CDK7 with demonstrated anti-proliferative and pro-apoptotic activity against a range of breast and gastric cancer cell lines. In vitro, its potency appears to be in a similar micromolar range to some standard-of-care chemotherapeutic agents. In vivo studies have shown its ability to inhibit tumor growth in a breast cancer xenograft model. The detailed protocols provided in this guide offer a framework for the independent verification and further investigation of this compound's anti-cancer potential. Further head-to-head comparative studies with current standard-of-care drugs are warranted to fully elucidate its therapeutic promise.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. HER2-specific T lymphocytes kill both trastuzumab-resistant and trastuzumab-sensitive breast cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer properties of docosahexaenoic acid and 5-fluorouracil through interference with energy metabolism and cell cycle arrest in human gastric cancer cell line AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Dysregulation Is Associated With 5-Fluorouracil Resistance in Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the Magnolol Anticancer Potential in MKN-45 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BS-181 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for BS-181 hydrochloride, a selective cyclin-dependent kinase 7 (CDK7) inhibitor. While the safety data sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care due to its biological activity and to prevent environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with all applicable federal, state, and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused or expired neat compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain. The SDS for this compound explicitly states to "not allow to enter sewers/ surface or ground water".[1]
-
Organic solvent solutions of this compound should be collected in a separate, appropriately labeled hazardous waste container for flammable or halogenated waste, depending on the solvent used.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
If the waste is a solution, list all components and their approximate percentages.
-
The date of waste accumulation should be clearly marked.
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Keep waste containers closed at all times, except when adding waste.
-
Segregate incompatible waste streams to prevent accidental reactions.
4. Arranging for Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a predetermined amount of time (as per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never attempt to dispose of chemical waste in the regular trash or by evaporation in a fume hood.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (such as sand or vermiculite) to soak up the spill, and then place the absorbent material into a sealed waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.
This compound Mechanism of Action
BS-181 is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 plays a crucial role in the regulation of the cell cycle and transcription. By inhibiting CDK7, BS-181 disrupts these processes, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism of action makes it a compound of interest in cancer research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
